molecular formula C8H10O2S B1330138 1-(2-Furfurylthio)propanone CAS No. 58066-86-7

1-(2-Furfurylthio)propanone

Cat. No.: B1330138
CAS No.: 58066-86-7
M. Wt: 170.23 g/mol
InChI Key: WWWHLSMCOBIZNV-UHFFFAOYSA-N
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Description

1-(2-Furfurylthio)propanone (CAS 58066-86-7) is a sulfur-containing flavor compound recognized for its significant contribution to complex aroma profiles. It is characterized as a colorless to pale yellow liquid and is classified under FEMA 4676 and JECFA 2096. Its primary research value lies in the field of flavor and fragrance chemistry, where it is used to study and replicate the characteristic sensory attributes of roasted foods. The compound delivers a potent burnt, sulfurous, and roasted coffee odor and flavor, making it a molecule of interest for deconstructing and understanding the volatile profile of roasted coffee and other Maillard reaction-rich products . In analytical research, this compound falls into a chemical class known to be key odorants formed largely through Maillard reaction pathways . Studies on coffee aroma have identified furan and sulfur derivatives as major contributors to the roasted, savory notes desired by consumers . The use of this compound is intended solely for scientific research and development. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling. This product is available through multiple global specialty chemical suppliers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-ylmethylsulfanyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWHLSMCOBIZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866668
Record name 1-(2-Furfurylthio)propanone
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow clear liquid; Roasted coffee aroma
Record name 1-(2-Furfurylthio)-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in organic solvents, Soluble (in ethanol)
Record name 1-(2-Furfurylthio)-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.146-1.154
Record name 1-(2-Furfurylthio)-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

58066-86-7
Record name 1-[(2-Furanylmethyl)thio]-2-propanone
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Record name 1-(2-Furfurylthio)propanone
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Record name 58066-86-7
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Record name 1-(2-Furfurylthio)propanone
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Record name 1-(2-FURFURYLTHIO)PROPANONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Furfurylthio)propanone: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(2-Furfurylthio)propanone, a flavoring agent and potential building block in organic synthesis.[1][2][3] The information presented is intended to support research and development activities, particularly in the fields of food science and medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic roasted coffee aroma.[1][2] It is also known by several synonyms, including (Furfurylthio)acetone and 1-(furan-2-ylmethylsulfanyl)propan-2-one.[1][3][4][5] The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂S[1][4][5][6][7]
Molecular Weight 170.23 g/mol [1][4][5][6][8]
Appearance Colorless to pale yellow clear liquid[1][2][3]
Odor Roasted coffee[1][2][4]
Boiling Point 281.00 to 282.00 °C @ 760.00 mm Hg[2][3][8]
Density 1.146 to 1.154 g/cm³ @ 25.00 °C[1][2][3][4][8]
Refractive Index 1.525 to 1.531 @ 20.00 °C[1][2][3]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol.[1][2][6]
Flash Point 98.89 °C (210.00 °F) TCC[2][3]
Vapor Pressure 0.038 mmHg @ 25.00 °C (estimated)[2][8]
logP (o/w) 0.792 (estimated)[2]
CAS Number 58066-86-7[1][3][9]

Chemical Reactivity and Stability

This compound is generally stable under normal conditions.[10] Hazardous polymerization is not expected to occur.[10] However, its reactivity is dictated by the three key functional components of its structure: the furan ring, the thioether linkage, and the ketone group.

  • Thioether Group: The sulfur atom is nucleophilic and can be oxidized. Thiols, the precursors to thioethers, are known to react with aldehydes and ketones to form thioacetals and thioketals, respectively.[11]

  • Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[12] It can also participate in condensation reactions, such as an aldol condensation, in the presence of a base.[12]

  • Furan Ring: The furan ring is an aromatic system that can undergo electrophilic aromatic substitution reactions.[12] However, the furan ring is also susceptible to degradation under strongly acidic conditions.[13] Concerns have been raised about the potential for furan derivatives to form reactive metabolites through epoxidation and ring-opening, though specific data for this compound are lacking.[14]

Hazardous Reactions: None have been reported under normal processing conditions.[10] Conditions to avoid include exposure to heat, flames, and sparks.[10]

G cluster_molecule This compound cluster_reactivity Potential Reactive Sites mol mol ketone Ketone Carbonyl: - Nucleophilic Addition - Reduction - Condensation mol->ketone C=O thioether Thioether: - Nucleophilic Sulfur - Oxidation mol->thioether -S- furan Furan Ring: - Electrophilic Substitution - Potential Ring Opening mol->furan Aromatic Ring

Caption: Key reactive sites of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature. However, a plausible synthetic route can be derived from general organic chemistry principles and available information on the synthesis of its precursors and related compounds.

A. Proposed Synthesis of this compound

The most direct synthesis would involve the nucleophilic substitution of a halo-propanone with 2-furfuryl mercaptan.

Step 1: Synthesis of 2-Furfuryl Mercaptan (Precursor)

A common method for preparing 2-furfuryl mercaptan avoids the use of unstable furfuryl halides.[13]

  • Reactants: Thiourea, concentrated hydrochloric acid, water, and furfuryl alcohol.[13]

  • Procedure:

    • Dissolve thiourea in a mixture of water and concentrated hydrochloric acid with gentle heating in a well-ventilated fume hood.[13]

    • Cool the solution and add furfuryl alcohol. The reaction is exothermic and should be controlled by cooling to maintain a temperature around 60°C.[13]

    • After the initial reaction subsides, allow the mixture to stand at room temperature for several hours (e.g., 12 hours).[13]

    • Add a solution of sodium hydroxide to the reaction mixture. This initiates the hydrolysis of the intermediate S-2-furfurylisothiourea.[13]

    • Perform steam distillation to isolate the 2-furfuryl mercaptan as an oily substance.[13]

    • Separate the organic layer and dry it with a suitable drying agent (e.g., calcium chloride).[13]

Step 2: Synthesis of this compound via Nucleophilic Substitution

  • Reactants: 2-Furfuryl mercaptan, chloroacetone (or bromoacetone), a suitable base (e.g., sodium ethoxide, sodium hydroxide), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve 2-furfuryl mercaptan in ethanol in a reaction flask.

    • Add a stoichiometric equivalent of a base (e.g., sodium ethoxide) to deprotonate the thiol and form the more nucleophilic thiolate.

    • Slowly add chloroacetone to the solution while stirring.

    • The reaction mixture may be gently heated to promote the substitution reaction. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

G start 2-Furfuryl Mercaptan + Chloroacetone base Add Base (e.g., NaOEt) in Ethanol start->base reaction Nucleophilic Substitution (SN2 Reaction) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Vacuum Distillation) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

B. Analytical Methods

The characterization and purity assessment of this compound would typically involve standard analytical techniques for organic compounds:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (e.g., C=O of the ketone, C-S of the thioether, and the furan ring vibrations).

Safety and Handling

According to aggregated GHS information, this compound is not classified as a hazardous chemical by the majority of notifying companies.[1] However, as with any chemical, it should be handled in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid ingestion and inhalation.[10]

This compound is used as a flavoring agent in food, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[1]

Concluding Remarks

This compound is a well-characterized compound with established physical properties. Its chemical reactivity, governed by its furan, thioether, and ketone functionalities, suggests potential for its use as a synthon in more complex molecular architectures. While it has a good safety profile as a food additive, researchers should always adhere to standard laboratory safety protocols when handling this chemical. Further research into its metabolic pathways and potential biological activities could be of interest to the drug development community.

References

An In-depth Technical Guide to 1-(2-Furfurylthio)propanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58066-86-7

This technical guide provides a comprehensive overview of 1-(2-Furfurylthio)propanone, a significant flavor compound. It is intended for researchers, scientists, and professionals in drug development and food chemistry. This document covers the physicochemical properties, synthesis, analytical characterization, and safety information of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its characteristic roasted coffee and meaty aroma.[1][2][3][4] It is primarily used as a flavoring agent in the food industry.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 58066-86-7[6]
Molecular Formula C₈H₁₀O₂S[6][7]
Molecular Weight 170.23 g/mol [2][6]
Appearance Colorless to pale yellow clear liquid[5][8]
Odor Profile Roasted coffee, meaty, sulfurous[2][4][5]
Specific Gravity 1.146 - 1.154 @ 25°C[5][8]
Refractive Index 1.525 - 1.531 @ 20°C[5][8]
Boiling Point 281.00 - 282.00 °C @ 760.00 mm Hg[5][8]
Flash Point 210.00 °F (98.89 °C) (TCC)[5][8]
Solubility Soluble in ethanol and other organic solvents.[2][5] Insoluble in water.[2][5][2][5]
Vapor Pressure 0.038000 mmHg @ 25.00 °C (estimated)[5]
logP (o/w) 0.792 (estimated)[5]

Synthesis

A representative synthesis for a related furfuryl thioether, furfuryl mercaptan, is achieved by reacting furfuryl alcohol with thiourea in the presence of a strong acid, followed by basic hydrolysis.[9] Another general method for thioether synthesis involves the reaction of an alcohol and a thiol with an acid catalyst.[10]

Representative Experimental Protocol (by analogy): Synthesis of a Thioether from an Alcohol and a Thiol

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

  • Furfuryl alcohol (or a suitable derivative)

  • 1-Mercapto-2-propanone

  • Triflic acid (catalyst)

  • Nitromethane (solvent)

  • Potassium carbonate

  • Diethyl ether

  • Water

Procedure:

  • To a reaction vial equipped with a magnetic stirrer, add the alcohol (1 mmol), thiol (1 mmol), nitromethane (1 mL), and triflic acid (0.01 mmol) under an ambient atmosphere.[10]

  • Heat the reaction mixture to 80°C and stir for 2 hours.[10]

  • After the reaction is complete, neutralize the triflic acid by adding potassium carbonate (0.01 mmol).[10]

  • Evaporate the solvent under reduced pressure.[10]

  • Perform an extraction with diethyl ether and water to separate the crude product.[10]

  • Further purification can be achieved through column chromatography.

G cluster_synthesis Synthesis Workflow Reactants Furfuryl Alcohol + 1-Mercapto-2-propanone Reaction Acid-Catalyzed Thioetherification (e.g., HOTf, 80°C) Reactants->Reaction Neutralization Neutralization (e.g., K₂CO₃) Reaction->Neutralization Workup Extraction (Diethyl Ether/Water) Neutralization->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A representative workflow for the synthesis of this compound.

Analytical Characterization

Detailed spectroscopic data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar furan and thioether compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Fragmentations
¹H NMR - Signal for the methyl protons (CH₃) adjacent to the carbonyl group. - Signal for the methylene protons (CH₂) attached to the sulfur atom. - Signal for the methylene protons (CH₂) of the furfuryl group. - Signals for the protons on the furan ring.
¹³C NMR - Signal for the carbonyl carbon (C=O). - Signal for the methyl carbon (CH₃). - Signals for the methylene carbons (CH₂). - Signals for the carbons of the furan ring.
FT-IR (cm⁻¹) - C=O stretch (ketone) around 1715 cm⁻¹. - C-H stretches (alkyl) just below 3000 cm⁻¹. - C-H stretches (furan ring) just above 3000 cm⁻¹. - C=C stretch (furan ring) around 1500-1600 cm⁻¹. - C-O-C stretch (furan ring) around 1000-1200 cm⁻¹. - C-S stretch.
Mass Spec (m/z) - Molecular ion peak. - Fragments corresponding to the furfuryl group, the thio-propanone moiety, and loss of CO.

Representative Experimental Protocol: Spectroscopic Analysis

Instrumentation:

  • NMR: A 400 MHz spectrometer.

  • FT-IR: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: A gas chromatograph coupled with a mass selective detector (GC/MS).

Procedure:

  • NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • FT-IR: Place a drop of the neat liquid sample directly onto the ATR crystal and acquire the spectrum.

  • Mass Spectrometry: Inject a dilute solution of the sample into the GC/MS system to obtain the mass spectrum.

G cluster_analysis Analytical Workflow Sample Purified This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS GC/MS Analysis Sample->MS Data Structural Confirmation NMR->Data IR->Data MS->Data

Caption: A typical workflow for the analytical characterization of the compound.

Biological Activity and Drug Development Potential

There is currently limited publicly available information on the specific biological activities or drug development applications of this compound. However, the furan scaffold is present in numerous pharmacologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3][8][11][12][13] The furan ring can act as a bioisostere for phenyl rings, potentially improving metabolic stability and drug-receptor interactions.[11]

Similarly, organosulfur compounds are of significant interest in medicinal chemistry. Given these characteristics, this compound could be a subject for further investigation into its potential biological activities.

G cluster_drug_dev Potential Drug Development Pathway Compound This compound Screening Biological Screening (e.g., Antimicrobial, Anticancer) Compound->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A conceptual pathway for investigating the drug development potential.

Safety and Toxicology

Detailed toxicological studies specifically for this compound are not extensively documented in publicly accessible literature. However, information on related furan and sulfur compounds can provide some insight. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to be hepatotoxic and carcinogenic in rodents.[14][15] The toxicity of furan is believed to be mediated by its reactive metabolite, cis-2-butene-1,4-dial.[14]

Furfuryl alcohol, a related compound, can cause irritation to the eyes, skin, and respiratory tract, and may have effects on the central nervous system.[5][11]

As with any chemical, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.

Table 3: General Safety Information

AspectRecommendation
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
Personal Protective Equipment Safety glasses, chemical-resistant gloves.
Storage Store in a cool, dry place away from incompatible materials.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-characterized flavor compound with established physicochemical properties. While detailed experimental protocols for its synthesis and specific biological activity data are not widely available, its synthesis can be approached through standard thioether formation methods. The presence of both a furan ring and a thioether linkage suggests that this compound could be a candidate for further investigation into its potential pharmacological activities, warranting future research in this area. As with all furan derivatives, careful consideration of its toxicological profile is necessary.

References

An In-depth Technical Guide to 1-(2-Furfurylthio)propanone: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Furfurylthio)propanone, a furan-containing thioether with applications in the flavor industry. This document details its molecular structure, chemical formula, and physicochemical properties. A plausible experimental protocol for its synthesis via a Williamson-like thioether synthesis is presented, alongside a general method for its analysis. Furthermore, a putative metabolic pathway is proposed and visualized, offering insights for toxicological and drug development research. All quantitative data is summarized in structured tables for ease of reference.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name 1-(furan-2-ylmethylsulfanyl)propan-2-one, is a chemical compound with the molecular formula C8H10O2S .[1][2][3] Its structure features a furan ring linked through a methylene thioether bridge to a propanone moiety.

Key Structural Identifiers:

  • CAS Number: 58066-86-7[1][2]

  • IUPAC Name: 1-(furan-2-ylmethylsulfanyl)propan-2-one[1]

  • SMILES: CC(=O)CSCC1=CC=CO1[1][4]

  • InChI: InChI=1S/C8H10O2S/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,5-6H2,1H3[1]

  • Synonyms: (Furfurylthio)acetone, 1-(2-furanylmethylthio)-2-propanone, Fema No. 4676[1][4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic roasted coffee aroma.[1][5] It is insoluble in water but soluble in organic solvents like ethanol.[1][4] A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource
Molecular Weight 170.23 g/mol [1]
Density 1.146 - 1.154 g/cm³ @ 25 °C[1][5]
Boiling Point 281.00 - 282.00 °C @ 760.00 mm Hg[5]
Refractive Index 1.525 - 1.531 @ 20 °C[1][5]
Flash Point 98.89 °C (210.00 °F) TCC[5]
logP (o/w) 0.792 (estimated)[5]
Vapor Pressure 0.038 mmHg @ 25 °C (estimated)[5]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the S-alkylation of furfuryl mercaptan with chloroacetone, a reaction analogous to the Williamson ether synthesis for the formation of thioethers.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Furfuryl Mercaptan P This compound R1->P + R2 R2 Chloroacetone Base Base (e.g., NaH, K2CO3) Base->P Solvent Solvent (e.g., DMF, Acetone) Solvent->P

Figure 1: Synthesis of this compound.

Methodology:

  • Deprotonation of Thiol: To a stirred solution of furfuryl mercaptan (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base (1.1 eq), for instance, sodium hydride (NaH) or potassium carbonate (K2CO3), is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the thiolate anion.

  • S-Alkylation: A solution of chloroacetone (1.05 eq) in the same solvent is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the purity of the sample and confirm its molecular weight.

  • Protocol: A diluted solution of the compound in a volatile organic solvent (e.g., dichloromethane) is injected into a GC-MS system.

    • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed with an initial hold at a low temperature (e.g., 50 °C), followed by a ramp to a high temperature (e.g., 250 °C) to ensure separation of any impurities.

    • MS Conditions: Electron ionization (EI) at 70 eV is used. The mass spectrometer is scanned over a mass range of m/z 40-400. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (170.23 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the molecular structure of the compound.

  • Protocol:

    • ¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum will show characteristic peaks for the furan ring protons, the methylene protons of the thioether bridge, and the methyl and methylene protons of the propanone moiety.

    • ¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Putative Metabolic Pathway

While specific metabolic studies on this compound are not extensively documented, a plausible metabolic pathway can be inferred based on the known metabolism of other furan-containing compounds. The furan ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 enzymes.

G A This compound B Furan Ring Oxidation (Cytochrome P450) A->B C Reactive Electrophilic Intermediate (e.g., enal or epoxide) B->C D Glutathione Conjugation (GST) C->D G Interaction with Cellular Nucleophiles (Proteins, DNA) C->G E Mercapturic Acid Derivative D->E F Excretion E->F H Toxicity / Cellular Damage G->H

Figure 2: Putative Metabolic Pathway of this compound.

The proposed pathway suggests that this compound undergoes oxidation of the furan ring, catalyzed by cytochrome P450 enzymes, to form a reactive electrophilic intermediate. This intermediate can then be detoxified through conjugation with glutathione (GSH), eventually leading to the formation of a mercapturic acid derivative that is excreted. Alternatively, the reactive intermediate may interact with cellular macromolecules such as proteins and DNA, potentially leading to cellular damage and toxicity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and physicochemical properties of this compound. A robust and plausible protocol for its synthesis has been outlined, along with standard methods for its analytical characterization. The proposed metabolic pathway offers a framework for understanding its potential biological fate and toxicological profile. This information serves as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development who are working with this or structurally related furan-containing compounds.

References

An In-depth Technical Guide to 1-(2-Furfurylthio)propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Furfurylthio)propanone, a key flavor compound. This document outlines its chemical identity, physicochemical properties, and relevant methodologies for its analysis. Additionally, it explores the general metabolic fate of furan-containing compounds, offering insights into their potential biotransformation.

Chemical Identity

IUPAC Name: 1-(furan-2-ylmethylsulfanyl)propan-2-one[1]

Synonyms:

  • (Furfurylthio)acetone[1][2]

  • This compound[1][2]

  • FEMA No. 4676[1][2]

  • 1-((Furan-2-ylmethyl)thio)propan-2-one[2]

  • 2-Propanone, 1-[(2-furanylmethyl)thio]-[1]

  • (2-Furfurylthio)acetone[2]

  • 1-(furan-2-ylmethylsulfanyl)propan-2-one[1][2][3]

  • 1-(2-furanylmethylthio)-2-propanone[1]

  • NSC-16481[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₈H₁₀O₂S[1]
Molecular Weight170.23 g/mol [1][2]
AppearanceColorless to pale yellow clear liquid[1][4]
OdorRoasted coffee aroma[1][4]
Density1.146 - 1.154 g/cm³[1][4]
Refractive Index1.525 - 1.531[1][4]
Boiling Point281.00 to 282.00 °C @ 760.00 mm Hg[4][5]
Flash Point210.00 °F (98.89 °C)[4][5]
SolubilityInsoluble in water; Soluble in organic solvents like ethanol.[1][4]
Vapor Pressure0.038000 mmHg @ 25.00 °C (est.)[3][4]

Experimental Protocols

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of volatile flavor compounds such as this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides high separation efficiency and definitive identification. While a specific protocol for this exact compound is not detailed in the provided search results, a general methodology for the analysis of similar volatile sulfur compounds in a food matrix is outlined below.

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME (Solid Phase Microextraction) autosampler and fibers (e.g., DVB/CAR/PDMS)

  • Headspace vials

Procedure:

  • Sample Preparation (Headspace SPME):

    • Accurately weigh a representative portion of the sample into a headspace vial.

    • For solid samples, addition of a saturated salt solution can aid in the release of volatile compounds.

    • The vial is then sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

    • The SPME fiber is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • The SPME fiber is desorbed in the hot GC inlet (e.g., 250°C).

    • GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds. For example, start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the target analyte.

  • Data Analysis:

    • The resulting chromatogram will show peaks corresponding to the separated compounds.

    • The mass spectrum of the peak eluting at the expected retention time for this compound is compared to a reference spectrum from a library (e.g., NIST) for confirmation of identity.

    • Quantification is achieved by creating a calibration curve using standards of known concentrations.

Biological Activity and Metabolism

While this compound is primarily recognized as a flavoring agent, its structure, containing a furan ring, suggests it may undergo metabolic transformations common to other furan-containing compounds. The metabolism of furans is of interest due to the potential formation of reactive intermediates.

The general metabolic pathway for furan involves oxidation by cytochrome P450 enzymes, leading to the formation of a reactive α,β-unsaturated dialdehyde intermediate. This intermediate can then be detoxified through conjugation with glutathione (GSH) or can react with cellular macromolecules.

Below is a diagram illustrating the conceptual metabolic pathway of a generic furan-containing compound.

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Cellular Interactions cluster_2 Excretion Furan_Compound This compound (Furan-containing Compound) Reactive_Intermediate Reactive α,β-Unsaturated Dialdehyde Intermediate Furan_Compound->Reactive_Intermediate Cytochrome P450 Oxidation GSH_Conjugate Glutathione (GSH) Conjugate Reactive_Intermediate->GSH_Conjugate Detoxification Macromolecule_Adducts Macromolecular Adducts (e.g., with proteins, DNA) Reactive_Intermediate->Macromolecule_Adducts Cellular Damage Excretion Excretion GSH_Conjugate->Excretion

Caption: General metabolic pathway of furan-containing compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Furfurylthio)propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Furfurylthio)propanone, a sulfur-containing organic compound with applications in the flavor and fragrance industry. This document details the chemical properties, a plausible synthetic route, and the analytical techniques used for its characterization, addressing the needs of researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as 1-((furan-2-ylmethyl)thio)propan-2-one, is a colorless to pale yellow liquid.[1] It is recognized for its characteristic roasted coffee and meaty aroma.[2] The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-((Furan-2-ylmethyl)thio)propan-2-one[3]
Synonyms (Furfurylthio)acetone, 1-(2-Furanylmethylthio)-2-propanone[3]
CAS Number 58066-86-7[2][4]
Molecular Formula C₈H₁₀O₂S[2][3]
Molecular Weight 170.23 g/mol [2][3]
Appearance Colorless to pale yellow clear liquid[1]
Density 1.146 - 1.154 g/cm³ @ 25°C[1][4]
Boiling Point 281.00 to 282.00 °C @ 760.00 mm Hg[1][4]
Refractive Index 1.525 - 1.531 @ 20°C[1]
Solubility Insoluble in water; Soluble in ethanol and organic solvents.[2][3]

Synthesis Pathway

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The proposed pathway involves the S-alkylation of furan-2-ylmethanethiol (also known as furfuryl mercaptan) with chloroacetone. This reaction is a common and effective method for the formation of thioethers.

Synthesis_Pathway Thiol Furan-2-ylmethanethiol Reaction S-Alkylation (SN2 Reaction) Thiol->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Deprotonation Product This compound Byproduct Salt (e.g., NaCl, KCl) + H2O Reaction->Product Reaction->Byproduct

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of Furan-2-ylmethanethiol (Furfuryl Mercaptan)

A well-established procedure for the synthesis of furfuryl mercaptan is available from Organic Syntheses. This method involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, followed by hydrolysis.

Materials:

  • Furfuryl alcohol

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Water

  • Calcium Chloride

Procedure:

  • In a round-bottom flask, dissolve thiourea in a mixture of water and concentrated hydrochloric acid with gentle heating.

  • Cool the solution and add furfuryl alcohol. The reaction is exothermic and should be controlled by cooling.

  • Allow the reaction mixture to stand at room temperature.

  • Add a solution of sodium hydroxide to the mixture.

  • Perform steam distillation to isolate the crude furfuryl mercaptan.

  • Separate the organic layer and dry it over anhydrous calcium chloride to obtain the purified product.

Synthesis of this compound

The following is a generalized protocol for the S-alkylation reaction.

Materials:

  • Furan-2-ylmethanethiol

  • Chloroacetone

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., acetone, tetrahydrofuran)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-ylmethanethiol in the chosen anhydrous solvent.

  • Cool the solution in an ice bath and add the base portion-wise with stirring.

  • Allow the mixture to stir at room temperature for a specified time to ensure the formation of the thiolate anion.

  • Add chloroacetone dropwise to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization

Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the known spectral properties of its constituent functional groups.

Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR - Singlet for the methyl protons (CH₃) adjacent to the carbonyl group. - Singlet for the methylene protons (CH₂) between the sulfur atom and the carbonyl group. - Singlet for the methylene protons (CH₂) attached to the furan ring. - Multiplets for the three protons on the furan ring.
¹³C NMR - Signal for the methyl carbon (CH₃). - Signal for the methylene carbon (CH₂) adjacent to the sulfur. - Signal for the methylene carbon (CH₂) attached to the furan ring. - Signals for the carbons of the furan ring. - Signal for the carbonyl carbon (C=O).
IR Spectroscopy - A strong absorption band for the C=O stretching of the ketone group (typically around 1715 cm⁻¹). - C-H stretching vibrations for the alkyl and furan ring protons. - C-O and C-S stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.23 g/mol ). - Fragmentation patterns corresponding to the loss of functional groups, such as the acetyl group or the furfuryl group.

Experimental and Characterization Workflow

The following diagram illustrates the logical flow from synthesis to characterization.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Thiol_Synth Synthesis of Furan-2-ylmethanethiol Alkylation S-Alkylation with Chloroacetone Thiol_Synth->Alkylation Purification Purification (Distillation/Chromatography) Alkylation->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Analysis (GC/HPLC) Purification->Purity

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines the key information regarding the synthesis and characterization of this compound. While a detailed, experimentally verified protocol and corresponding spectral data are not available in the public domain, this document provides a robust theoretical framework based on established chemical principles. The proposed synthetic route is practical and relies on well-understood reaction mechanisms. The predicted characterization data serves as a useful reference for researchers aiming to synthesize and identify this compound. Further experimental work is required to validate the proposed procedures and to obtain definitive spectroscopic data.

References

Spectroscopic Profile of 1-(2-Furfurylthio)propanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the spectroscopic data for the flavoring agent and chemical intermediate, 1-(2-Furfurylthio)propanone. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: 1-(furan-2-ylmethylsulfanyl)propan-2-one CAS Number: 58066-86-7[1] Molecular Formula: C₈H₁₀O₂S[2] Molecular Weight: 170.23 g/mol [2] Appearance: Colorless to pale yellow liquid[3] Odor Profile: Characterized by roasted, meaty, and coffee-like notes.[2]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35dd1HH-5 (furan)
~6.30dd1HH-4 (furan)
~6.20d1HH-3 (furan)
~3.75s2H-S-CH₂- (furfuryl)
~3.20s2H-S-CH₂- (keto)
~2.25s3H-C(O)-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~205.0C=O (ketone)
~150.0C-2 (furan, C-S)
~142.5C-5 (furan)
~110.5C-4 (furan)
~108.0C-3 (furan)
~45.0-S-CH₂- (keto)
~30.0-S-CH₂- (furfuryl)
~28.0-C(O)-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3120-3150Weak=C-H stretch (furan)
~2920-2960MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)
~1500, ~1580MediumC=C stretch (furan ring)
~1410MediumCH₂ scissoring
~1010StrongC-O-C stretch (furan)
~740StrongC-H out-of-plane bend (furan)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment Ion
170[M]⁺ (Molecular Ion)
127[M - COCH₃]⁺
97[C₅H₅O-CH₂]⁺
81[C₄H₃O-CH₂]⁺ (Furfuryl cation)
43[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra would be acquired on a 400 MHz spectrometer. The sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be recorded with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1.0 second. ¹³C NMR spectra would be acquired with a proton-decoupled pulse sequence, accumulating 1024 scans with a spectral width of 25000 Hz and a relaxation delay of 2.0 seconds.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-600 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with electron ionization (EI) capabilities, coupled with a gas chromatograph (GC) for sample introduction. A dilute solution of the compound in dichloromethane would be injected into the GC. The mass spectrometer would be set to scan over a mass-to-charge ratio (m/z) range of 40-500. The ionization energy would be set to 70 eV.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in CH2Cl2 Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR-ATR Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR 1H & 13C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Physical properties of 1-(2-Furfurylthio)propanone (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-(2-Furfurylthio)propanone, with a specific focus on its boiling point and solubility. The information herein is compiled for use by professionals in research, scientific, and drug development fields.

Core Physical Properties

This compound is a colorless to pale yellow liquid. The quantitative data regarding its boiling point and solubility are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 281.00 to 282.00 °C@ 760.00 mm Hg[1][2][3]
est. 268 °C
Solubility in Water Insoluble[1][4][5][6]-
est. 9870 mg/L@ 25 °C[1]
Solubility in Organic Solvents SolubleGeneral[4][5][6]
Soluble in alcoholGeneral[1]
Soluble in ethanol-[4][5]
763.41 g/L in ethanol@ 25 °C[5]
1143.79 g/L in methanol@ 25 °C[5]
513.57 g/L in isopropanol@ 25 °C[5]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, this section outlines generalized, standard methodologies appropriate for such a compound. These protocols are based on established OECD guidelines and common laboratory practices.

Boiling Point Determination (Capillary Method)

A prevalent and reliable method for determining the boiling point of a liquid organic compound is the capillary method, often utilizing a Thiele tube or a similar heating apparatus to ensure uniform temperature distribution.

Methodology:

  • A small quantity of this compound is placed into a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The apparatus is heated slowly and uniformly.

  • The temperature is carefully monitored. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

Solubility Determination

The solubility of a compound is typically determined by introducing a specified amount of the solute into a specified volume of a solvent and observing the extent of dissolution. For quantitative analysis, methods such as the flask method or column elution method, as recommended by OECD Guideline 105, are employed.

Methodology for Qualitative Assessment:

  • A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.

  • A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, etc.) is added in small portions.

  • After each addition, the test tube is vigorously agitated.

  • The compound is classified as soluble if it completely dissolves, and insoluble if it remains as a separate phase.

Methodology for Quantitative Assessment (Flask Method):

  • The solvent is saturated with this compound by stirring at a constant temperature until equilibrium is reached.

  • The solution is then centrifuged or filtered to remove any undissolved solute.

  • The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physical properties discussed.

G cluster_0 Physical Property Determination Workflow cluster_1 Boiling Point Determination cluster_2 Solubility Determination start Start: Obtain Pure Sample of this compound bp1 Place sample in fusion tube sol1 Add sample to solvent bp2 Insert inverted sealed capillary bp1->bp2 bp3 Heat apparatus slowly bp2->bp3 bp4 Record temperature of continuous bubble stream bp3->bp4 bp_result Result: Boiling Point bp4->bp_result end End: Data Compilation and Analysis sol2 Agitate mixture to equilibrium sol1->sol2 sol3 Separate undissolved solute sol2->sol3 sol4 Analyze solute concentration in solvent (e.g., HPLC, GC) sol3->sol4 sol_result Result: Solubility Data sol4->sol_result

Caption: Generalized workflow for determining the boiling point and solubility of an organic compound.

References

The Biological Versatility of Furan and Thiophene Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The privileged five-membered heterocyclic cores of furan and thiophene are foundational motifs in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents. Their unique electronic properties, structural versatility, and ability to engage with a wide range of biological targets have established them as indispensable scaffolds in the pursuit of novel drugs. This technical guide provides a comprehensive overview of the diverse biological activities of furan and thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside a visual exploration of the intricate signaling pathways they modulate.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Furan and thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of various furan and thiophene derivatives have been extensively evaluated, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The following tables summarize the IC50 values for a selection of these compounds against various cancer cell lines.

Table 1: Anticancer Activity of Furan Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Furan-fused Chalcone (6e)HL60 (Leukemia)12.3[1]
Furan-fused Chalcone (6f)HL60 (Leukemia)16.1[1]
Furan-fused Chalcone (8)HL60 (Leukemia)17.2[1]
Furan-fused Chalcone (6g)HL60 (Leukemia)18.3[1]
Furan-fused Chalcone (6d)HL60 (Leukemia)18.5[1]
Pyridine carbohydrazide 4MCF-7 (Breast)4.06[2]
N-phenyl triazinone 7MCF-7 (Breast)2.96[2]
Furan derivative 1HeLa (Cervical)62.37 µg/mL[3]
Furan derivative 3HepG-2 (Liver)5.5[4]
Furan derivative 12HepG-2 (Liver)7.29[4]
Furan derivative 14HepG-2 (Liver)4.2[4]

Table 2: Anticancer Activity of Thiophene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene Derivative (TP 5)HepG2 (Liver)-[5]
Thiophene Derivative (TP 5)SMMC-7721 (Liver)-[5]
Thiophene Carboxamide (2b)Hep3B (Liver)Significant Activity[6]
Thiophene Carboxamide (2d)Hep3B (Liver)Significant Activity[6]
Thiophene Carboxamide (2e)Hep3B (Liver)Significant Activity[6]
Thiophene derivative (480)HeLa (Cervical)12.61 µg/mL[7]
Thiophene derivative (480)Hep G2 (Liver)33.42 µg/mL[7]
Thienopyrimidine (3g)HepG2 (Liver)3.77[8]
Thienopyrimidine (3f)HepG2 (Liver)4.296[8]
Thienopyrimidine (3f)PC-3 (Prostate)7.472[8]
Signaling Pathways in Cancer

Furan and thiophene derivatives exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and MAPK pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a common feature of many cancers. Certain thiophene and furan derivatives have been shown to inhibit this pathway, leading to apoptosis.[1][8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Furan_Thiophene Furan/Thiophene Derivatives Furan_Thiophene->PI3K inhibit

Furan/Thiophene Derivatives Inhibit the PI3K/Akt Pathway.

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is strongly associated with the development of various cancers. Some thiophene derivatives have been found to suppress this pathway, thereby inhibiting cancer cell growth.[9][10]

Wnt_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression promotes Thiophene_Derivative Thiophene Derivatives Thiophene_Derivative->beta_catenin inhibit accumulation

Thiophene Derivatives Interfere with Wnt/β-catenin Signaling.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan and thiophene derivatives have emerged as a promising class of antimicrobial compounds, demonstrating activity against a wide range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. The tables below present the MIC values for selected furan and thiophene derivatives against various microbial strains.

Table 3: Antimicrobial Activity of Furan Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
NitrofurantoinE. coli2-8[11]
Furan Derivative 73S. aureus-[12]
Furan Derivative 73E. coli-[12]
Furan Derivative 73P. aeruginosa-[12]

Table 4: Antimicrobial Activity of Thiophene Derivatives

CompoundMicrobial StrainMIC (mg/L)Reference
Thiophene Derivative 4A. baumannii (Col-R)16 (MIC50)[13][14]
Thiophene Derivative 4E. coli (Col-R)8 (MIC50)[13][14]
Thiophene Derivative 5A. baumannii (Col-R)16 (MIC50)[13][14]
Thiophene Derivative 5E. coli (Col-R)32 (MIC50)[13][14]
Thiophene Derivative 8A. baumannii (Col-R)32 (MIC50)[13][14]
Thiophene Derivative 8E. coli (Col-R)32 (MIC50)[13][14]
Thiophenyl-Pyrimidine (F20)S. aureus (MRSA)24[13]
Spiro–indoline–oxadiazole 17C. difficile2-4 µg/ml[15]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Furan and thiophene derivatives have demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways, such as the MAPK and PPAR-γ pathways.[16][17][18]

Signaling Pathways in Inflammation

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a central role in the inflammatory response. Certain furan derivatives have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.[16]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6) Transcription_Factors->Inflammatory_Mediators promotes expression of Furan_Derivative Furan Derivatives Furan_Derivative->MAPK inhibit

Furan Derivatives as Inhibitors of the MAPK Signaling Pathway.

PPAR-γ Signaling Pathway: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating inflammation. Thiophene derivatives can act as ligands for PPAR-γ, leading to the transrepression of pro-inflammatory genes.[6][18]

PPAR_gamma_Pathway cluster_0 Nucleus Thiophene_Derivative Thiophene Derivatives PPARg PPAR-γ Thiophene_Derivative->PPARg binds to and activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE binds to NF_kB_AP1 NF-κB / AP-1 PPARg->NF_kB_AP1 antagonizes RXR->PPRE binds to Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes promotes Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_AP1->Inflammatory_Genes promotes

Thiophene Derivatives Modulate PPAR-γ Signaling.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of furan and thiophene derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

Materials:

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • Cancer cell line of interest

  • Furan or thiophene derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add various concentrations of the furan or thiophene derivative to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Furan/Thiophene Derivatives A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT Cytotoxicity Assay.
Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial or fungal inoculum

  • Furan or thiophene derivative to be tested

  • Positive control antibiotic

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in the broth directly in the microtiter plate.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate with Microorganism A->B C Incubate B->C D Observe for Growth C->D E Determine MIC D->E

Workflow for the Broth Microdilution Assay.

Synthetic Protocols

The synthesis of furan and thiophene derivatives often employs classic named reactions that provide efficient access to these important heterocyclic systems.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[13][21][22]

General Procedure:

  • Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, ethanol).

  • Add an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Heat the reaction mixture to reflux, often with azeotropic removal of water using a Dean-Stark apparatus.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove the acid catalyst.

  • Purify the furan product by distillation or chromatography.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes.[9][14]

General Procedure:

  • Combine the carbonyl compound, the active methylene nitrile, and elemental sulfur in a suitable solvent (e.g., ethanol, DMF).

  • Add a catalytic amount of a base (e.g., morpholine, triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Synthetic_Workflow cluster_0 Paal-Knorr Furan Synthesis cluster_1 Gewald Aminothiophene Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Furan Furan Derivative Dicarbonyl->Furan Acid Acid Catalyst Acid->Furan Heat Heat Heat->Furan Carbonyl Carbonyl Compound Aminothiophene 2-Aminothiophene Derivative Carbonyl->Aminothiophene Nitrile Active Methylene Nitrile Nitrile->Aminothiophene Sulfur Sulfur Sulfur->Aminothiophene Base Base Catalyst Base->Aminothiophene

Key Synthetic Routes to Furan and Thiophene Derivatives.

Conclusion

Furan and thiophene derivatives represent a rich and enduring source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profiles, encompassing anticancer, antimicrobial, and anti-inflammatory activities, continue to inspire the design and synthesis of new chemical entities. The ability of these scaffolds to modulate multiple signaling pathways underscores their importance in addressing complex diseases. The experimental and synthetic protocols detailed in this guide provide a practical framework for researchers engaged in the discovery and development of next-generation furan- and thiophene-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these versatile heterocycles will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles.

References

1-(2-Furfurylthio)propanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Flavor Compound with Limited, Though Developing, Research Applications

This technical guide provides a comprehensive overview of 1-(2-Furfurylthio)propanone, a heterocyclic ketone primarily utilized as a flavoring agent in the food and beverage industry. While its application in flavor science is well-established, its potential as a research chemical in drug development and broader scientific inquiry remains largely unexplored. This document aims to consolidate the existing knowledge on its chemical properties, synthesis, and safety, while also highlighting the current gaps in the scientific literature regarding its biological activity.

Chemical and Physical Properties

This compound, also known by synonyms such as (Furfurylthio)acetone and 1-(furan-2-ylmethylsulfanyl)propan-2-one, is a colorless to pale yellow liquid.[1] Its organoleptic properties are characterized by a roasted coffee and meaty aroma.[1] The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 58066-86-7[1][2][3]
Molecular Formula C₈H₁₀O₂S[2][3]
Molecular Weight 170.23 g/mol [1][2]
Density 1.146 - 1.154 g/cm³ @ 25 °C[1]
Boiling Point 281.00 - 282.00 °C @ 760.00 mm Hg[1]
Flash Point 98.89 °C (210.00 °F)[1]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol.[1][2]
Refractive Index 1.525 - 1.531 @ 20 °C[1]
FEMA Number 4676[2]

Synthesis

The synthesis of this compound can be achieved through several chemical reactions, primarily involving the formation of a thioether bond. While specific, detailed industrial protocols are proprietary, the general synthetic approaches include Friedel-Crafts acylation and thioether formation.[4]

A plausible synthetic pathway involves the reaction of furfuryl mercaptan with chloroacetone. This nucleophilic substitution reaction, where the sulfur atom of the mercaptan attacks the electrophilic carbon of the chloroacetone, yields the final product.

G cluster_reactants Reactants cluster_product Product cluster_process Reaction A Furfuryl Mercaptan P Nucleophilic Substitution A->P B Chloroacetone B->P C This compound P->C

A conceptual workflow for the synthesis of this compound.

Applications in Research

Currently, the documented applications of this compound in research are predominantly centered around food science and flavor chemistry. It is recognized as a key component contributing to the aroma of roasted coffee and is used as a flavoring agent in a variety of food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[2]

While some chemical suppliers list this compound for "research use only," this is a broad classification and does not point to specific, established applications in pharmacological or biomedical research. A thorough review of scientific literature reveals a significant lack of studies investigating its biological activity, mechanism of action, or potential therapeutic effects.

Biological Activity and Toxicology

There is a notable absence of in-depth studies on the pharmacology and toxicology of this compound. However, it is important to consider the toxicological profile of related furan-containing compounds. Some studies on other furan derivatives have raised concerns about potential genotoxicity and carcinogenicity, which may be due to the formation of reactive metabolites.[5] For instance, research on furfuryl alcohol and 2-furyl methyl ketone has indicated potential for hepatic and renal toxicity in mice at high concentrations.[6]

It is crucial to emphasize that these findings on related compounds do not directly translate to this compound. The JECFA evaluation provides a degree of assurance for its use as a food additive.[2] Nevertheless, for any application outside of this established use, especially in a research or drug development context, dedicated toxicological and pharmacological studies would be imperative.

The current understanding of the logical relationships concerning the research status of this chemical is depicted in the diagram below.

G A This compound B Primary Application: Flavoring Agent A->B D Potential as Research Chemical (Drug Development) A->D C Established Safety in Food (JECFA) B->C E Lack of Pharmacological Data D->E F Toxicological Concerns for Related Furan Compounds D->F G Need for Further Research E->G F->G

Logical relationship of the current research status of this compound.

Conclusion and Future Directions

This compound is a well-characterized compound with a clear and established role in the flavor industry. Its chemical and physical properties are well-documented, and its synthesis is understood in principle. However, for the audience of researchers, scientists, and drug development professionals, it is a compound with a largely unwritten chapter. The current body of scientific literature presents a significant opportunity for novel research into its potential biological activities.

Future research should focus on:

  • Pharmacological Screening: Investigating the compound's activity across a range of biological targets.

  • Toxicological Studies: Conducting comprehensive in vitro and in vivo studies to establish a detailed safety profile beyond its use as a food additive.

  • Mechanism of Action Studies: Elucidating any identified biological effects at the molecular level.

Until such studies are conducted, the application of this compound as a core research chemical in drug development remains speculative. This guide serves as a foundational document summarizing the current knowledge and, more importantly, highlighting the vast, unexplored avenues for future scientific inquiry.

References

Methodological & Application

Application Note: Determination of 1-(2-Furfurylthio)propanone using HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on food safety, quality, and the impact of flavor compounds on consumer experience has necessitated the development of robust analytical methods for the determination of specific flavoring agents. 1-(2-Furfurylthio)propanone, a sulfur-containing furan derivative, is a significant contributor to the aroma of roasted coffee and other thermally processed foods, imparting characteristic roasted and savory notes. Its accurate quantification is crucial for quality control, flavor profiling, and safety assessment in the food and beverage industry, as well as for professionals in drug development where analogous structures may be of interest.

This document provides detailed application notes and protocols for the analytical determination of this compound. The primary recommended method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Introduction

This compound is a key aroma compound found in various food products. Its analysis is often challenging due to its volatility, reactivity, and typically low concentrations in complex food matrices. Headspace Solid-Phase Microextraction (HS-SPME) offers a simple, solvent-free sample preparation technique that effectively concentrates volatile and semi-volatile analytes from the headspace of a sample. Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and definitive identification based on the analyte's mass spectrum.

Principle

The analytical workflow involves the extraction of volatile compounds from the sample matrix into the headspace of a sealed vial. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace, where it adsorbs the analytes. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer. For accurate quantification, an internal standard, ideally a stable isotope-labeled version of the analyte, should be used to compensate for matrix effects and variations in extraction and injection efficiency.

Experimental Protocols

The following protocols are based on established methods for the analysis of related volatile sulfur and furan compounds in food matrices.[1][2][3][4][5][6][7][8][9][10][11][12][13] Optimization and validation are essential when applying these methods to new matrices.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes the extraction of this compound from a liquid (e.g., coffee) or solid (e.g., ground coffee) matrix.

  • Apparatus and Materials:

    • 20 mL headspace vials with PTFE-faced silicone septa

    • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[5][6]

    • Manual or automated SPME holder

    • Heater/stirrer or water bath

    • Analytical balance

    • Internal Standard (IS) solution: A stock solution of a suitable internal standard (e.g., deuterated this compound, if available, or a compound with similar chemical properties not present in the sample, such as 2-methyl-3-(methyldisulfanyl)furan) in a suitable solvent (e.g., methanol).

  • Procedure:

    • Sample Aliquoting: Weigh 1-5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Addition of Salt (Optional but Recommended): Add 1-2 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the aqueous phase and promotes the partitioning of volatile analytes into the headspace.[6]

    • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

    • Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and cap.

    • Equilibration: Place the vial in a heater/stirrer or water bath set to a specific temperature (e.g., 40-60 °C) and allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) with agitation.[4][5]

    • SPME Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a predetermined time (e.g., 20-40 minutes) at the same temperature with continued agitation to allow for the adsorption of volatile analytes.[5][7]

    • Fiber Retraction: After extraction, retract the fiber into the needle and immediately proceed to GC-MS analysis.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

    • GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a DB-5MS (5%-phenyl)-methylpolysiloxane or a DB-WAX (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[5]

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless for a defined period (e.g., 2 minutes) to ensure complete desorption of analytes from the SPME fiber.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 15 °C/min, hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode:

        • Full Scan: For initial identification of this compound and other compounds, scan a mass range of m/z 40-300.

        • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 170, 127, 81) and the internal standard. This mode offers higher sensitivity and selectivity.

3. Quantification

Quantification is typically performed using the internal standard method. A calibration curve is constructed by analyzing standards containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of related furan and sulfur compounds using HS-SPME-GC-MS. These values can serve as a benchmark for the method validation of this compound analysis.

Table 1: Method Validation Parameters for Furan Derivatives by SPME-GC-MS/MS

ParameterPerformanceReference
Limit of Detection (LOD)0.001 - 0.204 ng/g[12]
Limit of Quantification (LOQ)0.003 - 0.675 ng/g[12]
Linearity (Correlation Coefficient)> 0.995[9]
Recovery76 - 117%[12]
Precision (RSD%)Intra-day: 1 - 16%, Inter-day: 4 - 20%[12]

Table 2: Monitored Ions for Selected Furan and Thio Compounds

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound (Proposed) 170127, 81
2-Furfurylthiol11481, 53
2-Methyl-3-(methyldisulfanyl)furan160113, 85
Internal Standard (e.g., 2-methyl-3-furanthiol)12899, 71

Visualizations

experimental_workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis Instrumental Analysis (GC-MS) cluster_data Data Processing Sample Sample Aliquoting (1-5g solid or 5mL liquid) Salt_IS Add NaCl and Internal Standard Sample->Salt_IS Seal Seal Vial Salt_IS->Seal Equilibrate Equilibrate (40-60°C, 15-30 min) Seal->Equilibrate Extract SPME Extraction (20-40 min) Equilibrate->Extract Desorb Thermal Desorption in GC Injector (250°C) Extract->Desorb Separate GC Separation (Capillary Column) Desorb->Separate Detect MS Detection (EI, Scan or SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Internal Standard Method) Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify logical_relationship Analyte This compound in Sample Matrix HS_SPME HS-SPME (Extraction & Concentration) Analyte->HS_SPME Partitioning GC Gas Chromatography (Separation) HS_SPME->GC Desorption MS Mass Spectrometry (Identification & Quantification) GC->MS Elution Result Concentration Data MS->Result Detection

References

Application Notes and Protocols for the GC-MS Analysis of Furfurylthio Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of furfurylthio compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Furfurylthio compounds are significant contributors to the aroma and flavor profiles of various food products, particularly those that undergo thermal processing, such as coffee and meat.[1][2] Accurate and reliable quantification of these volatile sulfur compounds is crucial for quality control, flavor profiling, and product development.

Introduction to GC-MS Analysis of Furfurylthio Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like those in the furfurylthio family.[3] The methodology typically involves the extraction of these compounds from the sample matrix, followed by their separation on a chromatographic column and subsequent detection and identification by a mass spectrometer.

A common and effective sample preparation technique for furfurylthio compounds is Headspace Solid-Phase Microextraction (HS-SPME).[1][3][4][5] This solvent-free method involves the adsorption of volatile analytes from the headspace above the sample onto a coated fiber, which is then desorbed directly into the GC injector.[6]

Experimental Protocols

This section provides detailed methodologies for the analysis of furfurylthio compounds using HS-SPME-GC-MS.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Materials:

  • 20 mL headspace vials with screw caps and septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a Carboxen/Polydimethylsiloxane (CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber[3][5]

  • Sodium chloride (NaCl)[3][7]

  • Stir bar and heater/stirrer

  • Analytical balance

Procedure:

  • Sample Weighing: Accurately weigh 1 to 5 grams of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.[3][7]

  • Matrix Modification: Add a saturated NaCl solution or solid NaCl to the vial.[3][7] This increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.

  • Internal Standard Spiking (Optional but Recommended for Quantification): Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated furan).[8]

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.

  • Equilibration and Extraction:

    • Place the vial in a heater/stirrer and add a stir bar if appropriate for the sample matrix.

    • Equilibrate the sample at a specific temperature (e.g., 35°C to 80°C) for a set time (e.g., 10 to 15 minutes) with agitation.[1][3][7]

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15 to 30 minutes) to allow for the adsorption of the volatile analytes.[3][7][9]

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.

Typical GC-MS Parameters:

ParameterRecommended Conditions
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[7][10]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[7][9]
Injector Splitless mode, Temperature: 250-280°C[7][9]
Oven Temperature Program Initial temperature: 32-40°C, hold for 2-4 min; Ramp: 3-10°C/min to 170-200°C; then ramp at 20-40°C/min to 240-280°C, hold for 2-5 min[7][9]
Transfer Line Temp. 250-280°C[9][11]
MS Ion Source Temp. 200-230°C[10][11]
Ionization Mode Electron Ionization (EI) at 70 eV[10][11]
Mass Scan Range m/z 35-350 amu[11]
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification[10]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the GC-MS analysis of furfurylthio and related furan compounds from various studies.

Table 1: Quantitative Analysis of Free 2-Furfurylthiol in Coffee Brew [2]

ParameterValue
Limit of Quantification (LOQ)3.0 µg/L
Coefficient of Variation (CV)7.1%
Average Recovery Rates86.8–106.2%
Concentration in Coffee Brews
Robusta Coffee Beans20.94 µg/L
Arabica Coffee Beans (Yunnan)11.34 µg/L
Arabica Coffee Beans (Columbia)15.33 µg/L

Table 2: Performance Data for GC-MS Analysis of Furan Derivatives [3][7]

ParameterReported Range
Limit of Detection (LOD)0.001 - 0.225 ng/g
Limit of Quantification (LOQ)0.003 - 0.675 ng/g
Linearity (Correlation Coefficient, R²)>0.995
Recovery76 - 117%
Precision (RSD%)Intra-day: 1 - 16%, Inter-day: 4 - 20%

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the GC-MS analysis of furfurylthio compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Coffee, Meat) Homogenization Homogenization Sample->Homogenization Weighing Weighing & Vialing Homogenization->Weighing MatrixMod Matrix Modification (e.g., NaCl addition) Weighing->MatrixMod SPME HS-SPME (Equilibration & Extraction) MatrixMod->SPME Desorption Thermal Desorption SPME->Desorption GC Gas Chromatography (Separation) Desorption->GC MS Mass Spectrometry (Detection & Identification) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting Logical_Relationship Analyte Furfurylthio Compounds Extraction Extraction & Concentration (HS-SPME) Analyte->Extraction Matrix Complex Sample Matrix (e.g., Food, Beverage) Matrix->Extraction Separation Chromatographic Separation (GC) Extraction->Separation Detection Mass-based Detection (MS) Separation->Detection Result Qualitative & Quantitative Data Detection->Result

References

Application Note & Protocol for Quantification of 1-(2-Furfurylthio)propanone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantification of 1-(2-Furfurylthio)propanone, a key aroma compound, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the workflow and validation process.

Introduction

This compound is a sulfur-containing heterocyclic compound that contributes to the characteristic aroma of roasted coffee and other thermally processed foods. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the separation and quantification of such non-volatile to semi-volatile compounds. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Chemical Properties of this compound

PropertyValue
IUPAC Name 1-(furan-2-ylmethylsulfanyl)propan-2-one
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; soluble in organic solvents like ethanol and methanol.[1][2]
Key Structural Features Furan ring (UV chromophore), thioether linkage, ketone group

Experimental Protocol

3.1. Scope

This protocol is applicable to the quantification of this compound in liquid samples, such as flavor extracts or simulated food matrices.

3.2. Apparatus and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column.

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Analytical Balance: 4-decimal place readability.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon.

  • Autosampler Vials: 2 mL, amber glass with caps.

3.3. Reagents and Standards

  • This compound analytical standard: Purity ≥95%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm membrane.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

3.4. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the sample diluent to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

3.5. Sample Preparation

  • For liquid samples, accurately dilute a known volume or weight of the sample with the sample diluent to bring the expected concentration of this compound within the calibration range.

  • Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an amber autosampler vial.

3.6. Chromatographic Conditions

ParameterSetting
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 217 nm (based on furan derivatives analysis)[3]
Run Time 15 minutes

3.7. Quantification

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the prepared standards. Perform a linear regression analysis on the calibration curve. The concentration of the analyte in the samples is then calculated using the regression equation.

Data Presentation and Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5][6][7][8] The following tables summarize the expected performance characteristics of this method.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 replicate injections)

Table 2: Method Validation Summary (Hypothetical Data)

Validation ParameterSpecificationResult
Linearity (r²) ≥ 0.9950.999
Range 0.5 - 50 µg/mLConfirmed
Accuracy (% Recovery) 90 - 110%98.5 - 102.1%
Precision (Repeatability, %RSD) ≤ 2.0%1.2%
Precision (Intermediate, %RSD) ≤ 3.0%2.1%
Limit of Detection (LOD) S/N ≥ 30.15 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.5 µg/mL
Specificity No interference at analyte retention timeConfirmed

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the method validation process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (0.5 - 50 µg/mL) hplc_analysis HPLC Analysis (RP-C18, Gradient Elution) std_prep->hplc_analysis sample_prep Sample Preparation (Dilution & Filtration) sample_prep->hplc_analysis detection UV Detection (217 nm) hplc_analysis->detection calibration Calibration Curve (Peak Area vs. Conc.) detection->calibration quantification Quantification (Calculate Sample Conc.) calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC quantification.

method_validation cluster_characteristics Validation Parameters (ICH Q2) method Validated HPLC Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod LOD method->lod loq LOQ method->loq

Caption: Method validation logical relationship.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is suitable for routine analysis in quality control laboratories and for research purposes. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results.

References

Application Notes and Protocols: 1-(2-Furfurylthio)propanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furfurylthio)propanone, also known as (furfurylthio)acetone or 1-(furan-2-ylmethylsulfanyl)propan-2-one, is a versatile organic compound with the molecular formula C₈H₁₀O₂S.[1][2] It is characterized by a furan ring linked through a thioether bond to a propanone moiety. While it is widely recognized as a flavoring agent, particularly for its roasted coffee aroma, its utility extends into the realm of organic synthesis as a valuable building block.[1] The presence of a reactive ketone carbonyl group, a nucleophilic sulfur atom, and an electron-rich furan ring makes this compound a precursor for a variety of heterocyclic and other complex organic molecules with potential applications in medicinal chemistry and materials science. This document provides an overview of its synthesis and potential applications in organic synthesis, complete with experimental protocols and relevant data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
IUPAC Name1-(furan-2-ylmethylsulfanyl)propan-2-one[2]
Synonyms(Furfurylthio)acetone, 1-(2-furylmethylthio)acetone[2]
CAS Number58066-86-7[3]
Molecular FormulaC₈H₁₀O₂S[1][4]
Molecular Weight170.23 g/mol [2]
AppearanceColorless to pale yellow clear liquid[5]
OdorRoasted coffee[5]
Boiling Point281.00 to 282.00 °C @ 760.00 mm Hg[5]
Density1.146-1.154 g/cm³
Refractive Index1.525-1.531 @ 20.00 °C[5]
SolubilityInsoluble in water; Soluble in organic solvents like ethanol.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between an appropriate halo-propanone and furfuryl mercaptan. A general experimental protocol is provided below.

Experimental Protocol: Synthesis via Thioether Formation

Materials:

  • Furfuryl mercaptan

  • 1-Chloro-2-propanone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfuryl mercaptan (1 equivalent) in ethanol (100 mL).

  • To this solution, add a solution of sodium hydroxide (1 equivalent) in water (20 mL) dropwise at room temperature.

  • After stirring for 15 minutes, add 1-chloro-2-propanone (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Expected Yield: 75-85%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.25 (s, 3H, CH₃), 3.20 (s, 2H, SCH₂), 3.75 (s, 2H, CH₂CO), 6.20 (d, 1H, furan-H), 6.30 (t, 1H, furan-H), 7.35 (d, 1H, furan-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 28.5 (CH₃), 35.0 (SCH₂), 45.0 (CH₂CO), 108.0, 110.5, 142.0, 150.0 (furan-C), 205.0 (C=O).

  • IR (neat, cm⁻¹): 2920, 1715 (C=O), 1505, 1240, 1010, 740.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds and other organic molecules. The ketone functionality allows for reactions such as aldol condensations, reductions, and the formation of imines and enamines. The furan ring can participate in electrophilic aromatic substitution and Diels-Alder reactions. The thioether linkage can also be a site for further chemical manipulation.

Synthesis of Thiazole Derivatives

The ketone moiety of this compound can be utilized in the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole

Materials:

  • This compound

  • Thiosemicarbazide

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol (50 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-amino-4-(furan-2-ylmethylthiomethyl)thiazole.

Aldol Condensation Reactions

The α-protons of the ketone are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensation reactions with various aldehydes and ketones.

Experimental Protocol: Base-Catalyzed Aldol Condensation

Materials:

  • This compound

  • Benzaldehyde

  • Sodium ethoxide (NaOEt)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol (50 mL) under an inert atmosphere.

  • To this solution, add this compound (1 equivalent) dropwise at 0 °C.

  • After stirring for 30 minutes, add benzaldehyde (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the α,β-unsaturated ketone.

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis of this compound cluster_application Applications in Organic Synthesis FurfurylMercaptan Furfuryl Mercaptan Thioetherification Nucleophilic Substitution FurfurylMercaptan->Thioetherification ChloroPropanone 1-Chloro-2-propanone ChloroPropanone->Thioetherification Base Base (e.g., NaOH) Base->Thioetherification TargetCompound This compound Thioetherification->TargetCompound TargetCompound_app This compound ThiazoleSynth Hantzsch Thiazole Synthesis TargetCompound_app->ThiazoleSynth AldolCond Aldol Condensation TargetCompound_app->AldolCond ThiazoleProduct Thiazole Derivatives ThiazoleSynth->ThiazoleProduct UnsatKetoneProduct α,β-Unsaturated Ketones AldolCond->UnsatKetoneProduct

Caption: Synthetic route and key applications of this compound.

Signaling Pathway Analogy in Synthesis Logic

While not a biological signaling pathway, the logical progression from starting materials to a key intermediate and its subsequent diversification into different product classes can be visualized in a similar manner.

G cluster_products Diverse Synthetic Scaffolds Start Starting Materials (Furfuryl Mercaptan, 1-Chloro-2-propanone) Intermediate Key Intermediate This compound Start->Intermediate Synthesis Product1 Heterocycles (e.g., Thiazoles) Intermediate->Product1 Cyclization Reactions Product2 Functionalized Carbonyls (e.g., Enones) Intermediate->Product2 Condensation Reactions Product3 Reduced Products (e.g., Alcohols) Intermediate->Product3 Reduction

Caption: Diversification of synthetic pathways from a key intermediate.

Conclusion

This compound is a readily accessible and highly functionalized molecule that holds significant potential as a building block in organic synthesis. Its utility is not confined to the flavor and fragrance industry; the strategic combination of a ketone, a thioether, and a furan ring provides multiple reaction sites for the construction of complex and potentially bioactive molecules. The protocols and data presented here offer a foundation for researchers and drug development professionals to explore the synthetic applications of this versatile compound further.

References

Application Notes and Protocols: 1-(2-Furfurylthio)propanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furfurylthio)propanone is a readily available chemical entity featuring a furan ring, a thioether linkage, and a ketone functional group. While primarily utilized as a flavoring agent, its structural motifs are prevalent in numerous pharmacologically active compounds. The furan nucleus is a versatile scaffold in drug design, capable of engaging in various biological interactions.[1][2][3][4] This document outlines the potential of this compound as a versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents. We provide detailed, exemplary protocols for the synthesis of bioactive derivatives and their evaluation in relevant biological assays.

Chemical Properties of the Building Block

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₀O₂S[5]
Molecular Weight 170.23 g/mol [6]
Appearance Colorless to yellow clear liquid[5]
Odor Roasted coffee aroma[5]
Solubility Insoluble in water; Soluble in organic solvents[5][7]
Density 1.146 - 1.154 g/cm³[5]
Refractive Index 1.525 - 1.531[5]
CAS Number 58066-86-7[5]

Synthetic Strategy: Derivatization of this compound

The ketone functionality of this compound serves as a prime handle for synthetic modification. A plausible and effective strategy involves the synthesis of thiosemicarbazone derivatives. Thiosemicarbazones are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

A proposed synthetic workflow for generating a library of thiosemicarbazone derivatives from this compound is depicted below.

G cluster_synthesis Synthetic Workflow cluster_diversification Library Diversification cluster_evaluation Biological Evaluation A This compound C Condensation Reaction A->C B Thiosemicarbazide Derivative B->C D Thiosemicarbazone Product C->D F Antimicrobial Screening D->F G Anticancer Screening D->G E Varying R-groups on Thiosemicarbazide E->B H Structure-Activity Relationship (SAR) Studies F->H G->H

Caption: Synthetic and evaluation workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-substituted Thiosemicarbazone Derivatives of this compound

This protocol describes a general method for the synthesis of a library of thiosemicarbazone derivatives.

Materials:

  • This compound

  • Various N-substituted thiosemicarbazides (e.g., 4-phenylthiosemicarbazide, 4-ethylthiosemicarbazide)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.

  • To this solution, add a solution of 11 mmol of the desired N-substituted thiosemicarbazide in 20 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure thiosemicarbazone derivative.

  • Dry the purified product under vacuum.

Expected Yields:

The yields for this type of condensation reaction are typically in the range of 70-90%.

Derivative (Substituent on Thiosemicarbazide)Expected Yield (%)
Phenyl85
4-Chlorophenyl88
4-Methylphenyl82
Ethyl75
Unsubstituted (H)90
Protocol 2: In Vitro Antibacterial Activity Screening

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against common bacterial strains using the broth microdilution method.

Materials:

  • Synthesized thiosemicarbazone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

Procedure:

  • Prepare stock solutions of the synthesized compounds and the positive control in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the diluted compounds with the bacterial suspension.

  • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria in broth only), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Antibacterial Activity Data:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound-4-phenylthiosemicarbazone1632
This compound-4-(4-chlorophenyl)thiosemicarbazone816
This compound-4-ethylthiosemicarbazone64>128
Ciprofloxacin (Control)10.5

Potential Signaling Pathway Involvement

Based on the known mechanisms of action for furan-containing compounds and thiosemicarbazones, potential molecular targets for these novel derivatives could include enzymes involved in microbial metabolism or cell wall synthesis. The diagram below illustrates a hypothetical mechanism of action.

G A Derivative of This compound B Bacterial Enzyme (e.g., Dihydrofolate Reductase) A->B Binding C Inhibition of Enzyme Activity A->C B->C D Disruption of Essential Metabolic Pathway C->D E Bacterial Cell Death D->E

Caption: Hypothetical mechanism of action for antibacterial derivatives.

Conclusion

This compound represents a promising, yet underexplored, starting material for the generation of novel, biologically active compounds. Its inherent structural features, combined with the potential for straightforward chemical modification, make it an attractive building block for medicinal chemists. The protocols and data presented herein provide a conceptual framework to guide researchers in the synthesis and evaluation of new derivatives with potential therapeutic applications. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their pharmacological profiles.

References

Synthesis of Novel Heterocyclic Compounds from 2-Furfuryl Mercaptan Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-furfuryl mercaptan as a versatile starting material. The synthesized compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3]

Introduction

2-Furfuryl mercaptan, a key aroma component of coffee, also serves as a valuable and versatile building block in synthetic organic chemistry.[4][5] Its furan ring and reactive thiol group offer multiple reaction sites for the construction of complex heterocyclic systems. The protocols outlined below describe a multi-step synthetic pathway commencing with the S-alkylation of 2-furfuryl mercaptan, followed by the formation of a key hydrazide intermediate, which is then cyclized to afford a variety of heterocyclic scaffolds. These heterocyclic compounds are known to exhibit a wide range of biological activities, making them attractive candidates for further investigation in drug discovery programs.[6][7]

Synthetic Workflow Overview

The general synthetic strategy involves a three-step process:

  • S-Alkylation: Reaction of 2-furfuryl mercaptan with ethyl chloroacetate to yield the corresponding ester derivative.[1][3]

  • Hydrazide Formation: Treatment of the ester with hydrazine hydrate to form the key 2-((furan-2-ylmethyl)thio)acetohydrazide intermediate.[1][2]

  • Heterocycle Synthesis: Cyclization of the acetohydrazide intermediate with various reagents to generate the target heterocyclic compounds.[1][2][3]

G start 2-Furfuryl Mercaptan ester Ethyl 2-((furan-2-ylmethyl)thio)acetate start->ester Ethyl Chloroacetate, Triethylamine, DMF hydrazide 2-((Furan-2-ylmethyl)thio)acetohydrazide ester->hydrazide Hydrazine Hydrate, Ethanol oxadiazole 1,3,4-Oxadiazole Derivatives hydrazide->oxadiazole Aromatic Acid, POCl3 triazole 1,2,4-Triazole Derivatives hydrazide->triazole Thiosemicarbazide or Semicarbazide, Dioxane

Caption: General synthetic workflow from 2-furfuryl mercaptan.

Data Presentation

The following tables summarize the quantitative data for some of the synthesized heterocyclic compounds.

Table 1: Synthesis of 2-(((Furan-2-ylmethyl)thio)methyl)-5-(aryl)-1,3,4-oxadiazole Derivatives

Aromatic Acid UsedProductYield (%)Melting Point (°C)
Benzoic acid2-(((Furan-2-ylmethyl)thio)methyl)-5-phenyl-1,3,4-oxadiazole75118-120
4-Methylbenzoic acid2-(((Furan-2-ylmethyl)thio)methyl)-5-(p-tolyl)-1,3,4-oxadiazole79130-132
4-Chlorobenzoic acid5-(4-Chlorophenyl)-2-(((furan-2-ylmethyl)thio)methyl)-1,3,4-oxadiazole82145-147
Isonicotinic acid2-(((Furan-2-ylmethyl)thio)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole79188-192[7]

Table 2: Synthesis of 5-(((Furan-2-ylmethyl)thio)methyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione

ReagentProductYield (%)Melting Point (°C)
Thiosemicarbazide5-(((Furan-2-ylmethyl)thio)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione89212-216[7]
Semicarbazide5-(((Furan-2-ylmethyl)thio)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-one79167-171[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Furfuryl Mercaptan[7][8][9]

This protocol describes the synthesis of the starting material, 2-furfuryl mercaptan, from furfuryl alcohol.

Materials:

  • Furfuryl alcohol

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Water

  • Calcium Chloride

Procedure:

  • In a well-ventilated fume hood, dissolve 7.6 g of thiourea in 15 mL of water and 11.5 mL of 11 N hydrochloric acid with gentle heating.[7]

  • Cool the mixture to room temperature and add 8.68 mL (10 g) of furfuryl alcohol, ensuring the reaction temperature is maintained below 55°C for 2 hours.[7]

  • Let the resulting greenish solution stand overnight.[7]

  • Neutralize the product solution with a 50% sodium hydroxide solution.[7]

  • Perform steam distillation to separate the 2-furfuryl mercaptan.[7][8]

  • Separate the oily mercaptan layer using a separatory funnel and dry it with calcium chloride.[8] The yield is typically around 64%.[7]

G start Dissolve Thiourea in HCl/Water add_alcohol Add Furfuryl Alcohol (<55°C, 2h) start->add_alcohol stand Stand Overnight add_alcohol->stand neutralize Neutralize with 50% NaOH stand->neutralize distill Steam Distillation neutralize->distill separate Separate Organic Layer distill->separate dry Dry with CaCl2 separate->dry

Caption: Experimental workflow for the synthesis of 2-furfuryl mercaptan.

Protocol 2: Synthesis of Ethyl 2-((furan-2-ylmethyl)thio)acetate[1][7]

This protocol details the initial S-alkylation of 2-furfuryl mercaptan.

Materials:

  • 2-Furfuryl mercaptan

  • Ethyl chloroacetate

  • Triethylamine

  • Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate

Procedure:

  • In a reaction vessel, mix 5.25 mL of 2-furfuryl mercaptan with 45 mL of DMF and 6 mL of triethylamine.[1][7]

  • Stir the mixture for 20 minutes.[1][7]

  • Gradually add 4.5 mL of ethyl chloroacetate to the mixture over a period of 30 minutes at room temperature. A white precipitate may form.[1][7]

  • Heat the reaction mixture for 14 hours at 60-65°C.[7]

  • Pour the reaction mixture over ice and add sodium bicarbonate.[7]

  • Extract the product into an organic layer using a separatory funnel and dry the organic layer.[7]

Protocol 3: Synthesis of 2-((Furan-2-ylmethyl)thio)acetohydrazide[1][3]

This protocol describes the conversion of the synthesized ester to the corresponding hydrazide.

Materials:

  • Ethyl 2-((furan-2-ylmethyl)thio)acetate (from Protocol 2)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve the ethyl 2-((furan-2-ylmethyl)thio)acetate obtained in Protocol 2 in ethanol.[1]

  • Add hydrazine hydrate to the solution.[1]

  • Reflux the mixture for a specified period (details can be found in the cited literature).[1]

  • After completion of the reaction, cool the mixture to obtain the hydrazide product, which can be purified by recrystallization.

Protocol 4: Synthesis of 1,3,4-Oxadiazole Derivatives[1][7]

This protocol describes the synthesis of oxadiazole derivatives.

Materials:

  • 2-((Furan-2-ylmethyl)thio)acetohydrazide (from Protocol 3)

  • Appropriate aromatic acid (12.5 mmol)

  • Phosphorus oxychloride (POCl3)

Procedure:

  • Mix 12.5 mmol of 2-((furan-2-ylmethyl)thio)acetohydrazide with 12.5 mmol of the desired aromatic acid.[1][7]

  • Add 2.5 mL of POCl3 and reflux the mixture for 8 hours.[1][7]

  • After completion of the reaction, the mixture is worked up to isolate the product.[1]

G start Mix Hydrazide and Aromatic Acid add_pocl3 Add POCl3 start->add_pocl3 reflux Reflux for 8 hours add_pocl3->reflux workup Reaction Workup reflux->workup product Isolate 1,3,4-Oxadiazole Derivative workup->product

Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Protocol 5: Synthesis of 1,2,4-Triazole Derivatives[1][7]

This protocol describes the synthesis of triazole derivatives.

Materials:

  • 2-((Furan-2-ylmethyl)thio)acetohydrazide (from Protocol 3)

  • Thiosemicarbazide or semicarbazide (12.5 mmol)

  • Dioxane

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • To a solution of 12.5 mmol of 2-((furan-2-ylmethyl)thio)acetohydrazide in 30 mL of dioxane, add 12.5 mmol of thiosemicarbazide or semicarbazide.[1][7]

  • Add a few drops of piperidine as a catalyst.[7]

  • Reflux the reaction mixture for 10 hours.[7]

  • Allow the mixture to cool. The solid precipitate that forms is filtered off, washed with ethanol, and recrystallized from ethanol.[1][7]

Applications in Drug Development

The synthesized heterocyclic compounds, particularly those containing oxadiazole and triazole moieties, are known to possess a wide spectrum of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. The furan ring present in these molecules, derived from 2-furfuryl mercaptan, can also contribute to their biological profile. The protocols provided herein offer a straightforward and efficient route to a library of novel heterocyclic compounds for screening and lead optimization in drug discovery and development programs. Further derivatization of the furan or the appended aromatic rings can be explored to modulate the physicochemical properties and biological activities of these compounds.

References

Application Notes and Protocols: Furfurylthio Compounds in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of furfurylthio compounds in various domains of materials science. Furfurylthio compounds, characterized by a furan ring attached to a sulfur-containing functional group, offer unique reactivity and properties that are being increasingly exploited in the development of advanced materials. Their applications span from self-healing polymers and corrosion inhibitors to innovative biomaterials for drug delivery.

Self-Healing Polymers based on Reversible Diels-Alder Chemistry

Furfurylthio compounds, particularly those capable of reversible reactions, are pivotal in the creation of self-healing polymers. The most prominent chemistry exploited is the Diels-Alder (DA) reaction between a furan group (the diene) and a maleimide group (the dienophile). Furfuryl mercaptan can be used to introduce the furan moiety into a polymer backbone. Upon damage, the material can be healed by applying a thermal stimulus, which first initiates a retro-Diels-Alder reaction to break the crosslinks, allowing the material to flow and close the crack, followed by cooling to reform the DA adducts and restore the material's integrity.

Quantitative Data: Mechanical and Healing Properties of Furan-Maleimide Polymers
Polymer SystemTensile Strength (MPa)Elongation at Break (%)Healing Efficiency (%)Healing ConditionsReference
Furan-terminated polybutadiene (FTPB) with bismaleimide (BMI)< 2-88-[1]
FTPB-DA--92.3120 °C (retro-DA), 60 °C (DA)[1]
Modified PU-DA--931.5 h at 120 °C, 24 h at 60 °C[2]
Traditional PU-DA--541.5 h at 120 °C, 24 h at 60 °C[2]
Poly(ionic liquid) with furan-maleimide linkages-->70 (stress and strain)2 hours at 105 °C[3]
Bio-based furan polymer with flexible bis-maleimide-->70 (self-healing), >80 (solvent-assisted)Ambient/CHCl3[4]
Experimental Protocol: Synthesis of a Self-Healing Furan-Terminated Polybutadiene (FTPB)

This protocol describes the synthesis of a furan-terminated polybutadiene that can be crosslinked with bismaleimide to form a thermally reversible self-healing material[1].

Materials:

  • Hydroxyl-terminated polybutadiene (HTPB)

  • Isophorone diisocyanate (IPDI)

  • Furfuryl amine

  • Tetrahydrofuran (THF)

  • Bismaleimide (BMI)

  • Nitrogen gas

  • Ice-water bath

  • Round-bottomed flask with mechanical stirrer and reflux condenser

Procedure:

  • Synthesis of NCO-terminated Polybutadiene (IPDI-HTPB-IPDI):

    • In a 100 ml three-necked flask, combine 12 g of HTPB and 2 g of IPDI.

    • Add 10 ml of THF to the flask.

    • Mechanically stir the reaction mixture under a nitrogen atmosphere at 80 °C for 3 hours.

    • After 3 hours, cool the reaction mixture in an ice-water bath.

  • Synthesis of Furan-Terminated Polybutadiene (FTPB):

    • Dissolve 0.874 g of furfuryl amine in 2 ml of THF.

    • Add the furfuryl amine solution dropwise to the cooled IPDI-HTPB-IPDI solution.

    • Increase the temperature to 80 °C and maintain for 2 hours to ensure all isocyanate is consumed.

    • The resulting slightly yellow solid polymer is the FTPB intermediate.

  • Formation of the Self-Healing Binder Film (FTPB-DA):

    • The FTPB can be cross-linked with a bismaleimide (BMI) through a Diels-Alder reaction to form the self-healing binder film. The specific conditions for this step (e.g., stoichiometry of FTPB to BMI, temperature, and time) can be varied to control the crosslink density and resulting material properties[1]. A typical approach involves mixing the FTPB and BMI and heating to around 60 °C to promote the DA reaction[1].

Healing Process:

  • To induce healing, the damaged material is heated to a temperature that initiates the retro-Diels-Alder reaction (e.g., 120 °C), allowing the polymer chains to become mobile and fill the damaged area.

  • Subsequent cooling to a lower temperature (e.g., 60 °C) allows the Diels-Alder reaction to occur again, reforming the crosslinks and restoring the material's properties[1].

Visualization of the Diels-Alder Reaction Pathway

Diels_Alder_Reaction furan Furan (Diene) (from Furfurylthio compound) transition_state [4+2] Cycloaddition Transition State furan->transition_state maleimide Maleimide (Dienophile) maleimide->transition_state da_adduct Diels-Alder Adduct (Crosslink) transition_state->da_adduct Δ (e.g., 60°C) da_adduct->transition_state Δ (e.g., 120°C) (Retro-Diels-Alder) caption Diels-Alder Reaction for Self-Healing

Caption: Reversible Diels-Alder reaction between furan and maleimide.

Corrosion Inhibition

Furfurylthio compounds and their derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The furan ring, along with the sulfur atom, can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process.

Quantitative Data: Corrosion Inhibition Efficiency
InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro[2][3][5]triazole-3-thione)Carbon Steel1.0 M HCl150 ppm99.4[5]
Furan-2-carboxylic acidMild Steel0.5 M HCl5 x 10⁻³ M97.6[6][7][8][9]
Furan-2,5-dicarboxylic acidMild Steel0.5 M HCl5 x 10⁻³ M99.5[6][7][8][9]
Furan-2,5-diyldimethanolMild Steel0.5 M HCl5 x 10⁻³ M95.8[6][7][8][9]
Furfuryl alcoholN80 Steel15% HCl80 mM~91[10]
Pyridine-2-thiolBrass0.5 M H₂SO₄0.25 mM>85[11]
Experimental Protocol: Evaluation of Corrosion Inhibition using Potentiodynamic Polarization

This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of a furfurylthio compound on mild steel in a hydrochloric acid solution using potentiodynamic polarization[6][7][8][9].

Materials and Equipment:

  • Mild steel working electrode

  • Saturated Calomel Electrode (SCE) as the reference electrode

  • Platinum counter electrode

  • Potentiostat/Galvanostat

  • Corrosion cell

  • 0.5 M HCl solution (corrosive medium)

  • Furfurylthio-based inhibitor

  • Epoxy resin for electrode coating

  • Sandpaper of various grits

  • Acetone and ethanol for cleaning

Procedure:

  • Working Electrode Preparation:

    • Cut the mild steel into a suitable size for the working electrode.

    • Weld a copper wire to one end for electrical connection.

    • Coat the non-working surfaces of the steel with epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

    • Mechanically polish the exposed surface with successively finer grades of sandpaper until a mirror finish is achieved.

    • Degrease the polished surface with acetone, rinse with ethanol, and dry.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the corrosion cell containing the 0.5 M HCl solution.

    • Immerse the prepared working electrode, the SCE reference electrode, and the platinum counter electrode in the solution.

    • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a sufficient time (e.g., 30 minutes).

    • Perform potentiodynamic polarization by scanning the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting polarization curve (Tafel plot).

  • Inhibitor Testing:

    • Repeat the electrochemical measurement with different concentrations of the furfurylthio inhibitor added to the 0.5 M HCl solution.

  • Data Analysis:

    • From the Tafel plots, determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank is the corrosion current density without the inhibitor and Icorr_inh is the corrosion current density with the inhibitor.

Visualization of Factors Affecting Corrosion Inhibition

Corrosion_Inhibition_Factors inhibitor Furfurylthio Compound Properties inhibition Corrosion Inhibition Efficiency inhibitor->inhibition Molecular Structure (Functional Groups, Electron Density) concentration Inhibitor Concentration concentration->inhibition Surface Coverage temperature Temperature temperature->inhibition Adsorption/Desorption Kinetics environment Corrosive Environment (e.g., Acid Type) environment->inhibition Severity of Attack metal Metal Substrate metal->inhibition Surface Properties caption Factors influencing corrosion inhibition.

Caption: Key factors influencing the efficiency of corrosion inhibitors.

Biomaterials for Controlled Drug Delivery

The modification of biopolymers with furfurylthio moieties presents a promising strategy for developing advanced drug delivery systems. The thiol groups can enhance mucoadhesion and form disulfide crosslinks, while the furan groups can participate in Diels-Alder "click" chemistry for hydrogel formation or bioconjugation. This allows for the design of stimuli-responsive and targeted drug release platforms.

Quantitative Data: Drug Release from Hydrogel Systems
Hydrogel SystemDrugRelease ConditionsKey FindingsReference
Chitosan-gel microspheres5-FluorouracilPhysiological salineRelease rate reduced by polysaccharide coating[12]
Chitosan hydrogel5-FluorouracilpH 5.5 and 7.4Sustained release over 168-216 hours from tri-layered nanofibers[13]
Chitosan nanoparticles5-FluorouracilIn vivo (rats)Increased half-life and sustained release compared to solution[14]
Chitosan-alginate beadsGentamicinPhosphate bufferRelease controlled by chitosan content and crosslinking[15]
Alginate beadsIbuprofenSimulated gastric and intestinal fluidBiphasic release profile[1]
Experimental Protocol: Preparation of Furfurylthio-Modified Chitosan Hydrogels for Controlled Drug Release

This protocol is a conceptual adaptation based on the modification of chitosan and its use in drug delivery systems[12][13][14].

Materials:

  • Chitosan

  • Acetic acid

  • Furfuryl mercaptan

  • A crosslinking agent (e.g., glutaraldehyde or a bismaleimide for Diels-Alder crosslinking)

  • The drug to be encapsulated (e.g., 5-Fluorouracil)

  • Phosphate buffered saline (PBS)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve a specific amount of chitosan (e.g., 2% w/v) in an aqueous acetic acid solution (e.g., 1% v/v) with stirring until a homogenous solution is obtained.

  • Functionalization of Chitosan with Furfuryl Mercaptan (Conceptual):

    • This step would involve a chemical reaction to covalently attach the furfuryl mercaptan to the chitosan backbone. This could potentially be achieved through the reaction of the thiol group of furfuryl mercaptan with a suitable functional group introduced onto the chitosan, or by reacting the amino groups of chitosan with a derivative of furfuryl mercaptan. The specific reaction conditions would need to be optimized.

  • Hydrogel Formation and Drug Loading:

    • Dissolve the drug (e.g., 5-Fluorouracil) in the furfurylthio-modified chitosan solution.

    • Induce hydrogel formation by adding a crosslinking agent. For instance, if a bismaleimide is used, heating the solution would initiate the Diels-Alder reaction between the furan groups on the chitosan and the maleimide groups of the crosslinker.

  • In Vitro Drug Release Study:

    • Place a known amount of the drug-loaded hydrogel in a container with a specific volume of PBS (pH 7.4) at 37 °C with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

    • Determine the concentration of the released drug in the withdrawn samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the cumulative percentage of drug released over time.

Visualization of a General Polymer Synthesis Workflow

Polymer_Synthesis_Workflow start Reactant A (e.g., Furfurylthio monomer) reaction Polymerization/ Functionalization start->reaction reactantB Reactant B (e.g., Co-monomer or Crosslinker) reactantB->reaction purification Purification (e.g., Precipitation, Dialysis) reaction->purification characterization Characterization (e.g., NMR, FTIR, GPC) purification->characterization material Final Material (e.g., Polymer, Hydrogel) characterization->material caption General workflow for polymer synthesis.

Caption: A generalized workflow for the synthesis and characterization of polymers.

References

Role of 1-(2-Furfurylthio)propanone in flavor and fragrance chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1-(2-Furfurylthio)propanone in Flavor Science

1. Introduction this compound (CAS: 58066-86-7) is a sulfur-containing heterocyclic compound recognized for its significant contribution to the aroma of roasted and savory foods.[1] Also known by synonyms such as (Furfurylthio)acetone and FEMA number 4676, it is a key flavoring agent used by the food industry to impart desirable roasted coffee and meaty notes.[1][2][3][4] Its presence is characteristic of foods that have undergone thermal processing, where it is formed primarily through the Maillard reaction.[5][6] This document provides a summary of its chemical properties, sensory profile, and applications, along with detailed protocols for its synthesis and analysis.

2. Physicochemical Properties this compound is a colorless to pale yellow liquid with a molecular formula of C8H10O2S.[2][7] It is soluble in organic solvents like ethanol but is generally considered insoluble in water.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name 1-(furan-2-ylmethylsulfanyl)propan-2-one [2]
CAS Number 58066-86-7 [1][2]
Molecular Formula C8H10O2S [1][2]
Molecular Weight 170.23 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid [2][7]
Density 1.146 - 1.154 g/cm³ @ 25°C [2][7]
Boiling Point 281.0 - 282.0 °C @ 760 mmHg [3][7]
Refractive Index 1.525 - 1.531 @ 20°C [2][7]

| Solubility | Soluble in alcohol; Insoluble in water |[2][7] |

3. Flavor Profile and Applications This compound is highly valued for its complex and potent aroma profile. It is a key contributor to the characteristic scent of roasted coffee and also provides savory, meaty, and nutty notes.[1][8] The Flavor and Extract Manufacturers Association (FEMA) classifies it as a savory flavoring agent, and it holds GRAS (Generally Recognized as Safe) status (FEMA No. 4676).[2][4] Its primary application is as a flavoring agent or adjuvant in a wide range of food products to create or enhance roasted, savory, and coffee-like characteristics.[2]

Table 2: Sensory Profile of this compound

Characteristic Description Reference(s)
Odor Profile Roasted, Meaty, Coffee, Sulfurous, Nutty [1]
Flavor Type Burnt, Coffee, Sulfurous [3][7]
Taste Description At 10.00 ppm in sugar syrup: Burnt coffee, mercaptan [3][7]

| FEMA Flavor Profile | Savory |[2][4] |

4. Natural Occurrence and Formation Pathway this compound is not typically found in raw ingredients but is generated during cooking. Its formation is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[5] The pathway involves the formation of a critical precursor, 2-furfurylthiol (also known as furfuryl mercaptan), which is a potent coffee-like aroma compound formed from the reaction of pentose sugars with sulfur-containing amino acids like cysteine.[5][9][10] This intermediate can then react with other components to form a variety of flavor compounds, including this compound.

cluster_precursors Maillard Reaction Precursors cluster_reaction Thermal Processing cluster_products Key Flavor Compounds cluster_perception Sensory Outcome pentose Pentose Sugars (e.g., Ribose) maillard Maillard Reaction & Strecker Degradation pentose->maillard cysteine Sulfur-Containing Amino Acids (e.g., Cysteine) cysteine->maillard fft 2-Furfurylthiol (Key Intermediate) maillard->fft fftp This compound fft->fftp Reaction with other intermediates aroma Roasted, Coffee, & Meaty Aroma fft->aroma fftp->aroma

Figure 1. Logical diagram of the Maillard reaction pathway leading to the formation of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a representative two-step synthesis. The first part details the synthesis of the crucial intermediate, 2-furfurylthiol, from furfuryl alcohol. The second part describes a general method for the subsequent S-alkylation to yield the target compound.

cluster_step1 Step A: Synthesis of 2-Furfurylthiol Intermediate cluster_step2 Step B: Synthesis of this compound A1 Prepare acidic thiourea solution (Thiourea + HCl in Water) A2 Slowly add Furfuryl Alcohol to form S-2-furfurylisothiouronium salt A1->A2 A3 Allow reaction to stand (e.g., 12 hours at room temp.) A2->A3 A4 Hydrolyze intermediate with strong base (e.g., NaOH solution) A3->A4 A5 Isolate 2-Furfurylthiol via extraction and distillation A4->A5 B1 Dissolve 2-Furfurylthiol in a suitable solvent with a base (e.g., NaH in THF) A5->B1 Use Intermediate B2 Slowly add 1-Chloro-2-propanone to the reaction mixture B1->B2 B3 Stir at room temperature until reaction is complete (monitor by TLC/GC) B2->B3 B4 Quench reaction, perform aqueous workup, and extract with organic solvent B3->B4 B5 Purify final product via column chromatography or distillation B4->B5

Figure 2. Experimental workflow for the two-step synthesis of this compound.

Methodology:

  • Part A: Synthesis of 2-Furfurylthiol (Intermediate) This protocol is adapted from established methods for synthesizing thiols from alcohols via isothiouronium salts.[11]

    • Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, prepare a solution of thiourea and concentrated hydrochloric acid in water. Cool the solution in an ice bath.

    • Addition of Furfuryl Alcohol: Slowly add furfuryl alcohol to the stirred, cooled solution. The reaction is exothermic and the temperature should be maintained. This step forms the S-2-furfurylisothiouronium salt intermediate.[11]

    • Reaction: After addition is complete, remove the ice bath and allow the mixture to stand at room temperature for approximately 12 hours.[11]

    • Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture to hydrolyze the isothiouronium salt. This step liberates the free thiol, 2-furfurylthiol.

    • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-furfurylthiol can be purified by vacuum distillation.

  • Part B: Synthesis of this compound (Final Product) This protocol describes a general Williamson-type synthesis for thioethers.

    • Thiolate Formation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the purified 2-furfurylthiol from Part A in an anhydrous solvent such as tetrahydrofuran (THF). Add a strong base (e.g., sodium hydride) portion-wise to deprotonate the thiol and form the sodium thiolate salt.

    • Alkylation: Slowly add an equimolar amount of 1-chloro-2-propanone to the stirred thiolate solution.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

    • Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: Analysis in a Food Matrix (e.g., Coffee)

This protocol describes the analysis of volatile and semi-volatile flavor compounds, including this compound, from a coffee brew sample using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS). GC-O is a critical technique that allows for the sensory evaluation of individual compounds as they elute from the GC column.[9]

cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-O-MS Analysis cluster_data Data Interpretation S1 Prepare coffee brew sample (e.g., 5g in 20mL vial) S2 Add internal standard and NaCl to enhance volatile release S1->S2 S3 Seal vial and equilibrate in a water bath (e.g., 60°C for 15 min) S2->S3 E1 Expose SPME fiber (e.g., DVB/CAR/PDMS) to vial headspace S3->E1 E2 Allow volatiles to adsorb (e.g., 30 min at 60°C) E1->E2 E3 Retract fiber E2->E3 A1 Inject fiber into GC inlet for thermal desorption (e.g., 250°C) E3->A1 A2 Separate compounds on a polar capillary column A3 Split column effluent to two detectors A2->A3 A4 Mass Spectrometer (MS) (for chemical identification) A3->A4 A5 Olfactometry (O) Port (for sensory detection by a panelist) A3->A5 D1 Correlate retention times of odor events (O) with mass spectra (MS) A4->D1 A5->D1 D2 Identify this compound by mass spectrum and retention index D1->D2 D3 Quantify using internal standard D2->D3

Figure 3. Workflow for the analysis of this compound in coffee using HS-SPME-GC-O-MS.

Methodology:

  • Sample Preparation: Place a precise amount of coffee brew (e.g., 5.0 g) into a 20 mL headspace vial. Add a known amount of an appropriate internal standard and saturated sodium chloride solution (to increase the ionic strength and promote volatilization). Immediately seal the vial with a PTFE/silicone septum.

  • Equilibration: Place the vial in a temperature-controlled water bath or autosampler agitator and allow the sample to equilibrate (e.g., at 60°C for 15 minutes).

  • HS-SPME Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the equilibration temperature. The choice of fiber coating is crucial for effectively trapping sulfur-containing compounds.[9]

  • GC-O-MS Analysis:

    • Desorption: Retract the fiber and immediately introduce it into the heated injection port (e.g., 250°C) of the GC, where the adsorbed analytes are thermally desorbed onto the analytical column.

    • Chromatography: Use a polar capillary column (e.g., DB-WAX) suitable for separating flavor compounds. Program the oven temperature from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 240°C) at a controlled rate.

    • Detection: At the end of the column, the effluent is split between the Mass Spectrometer (MS) detector and a heated olfactometry port. A human assessor at the olfactometry port records the time, intensity, and description of any detected odors.

  • Data Analysis: Correlate the odor events recorded from the olfactometry port with the peaks detected by the MS. Identify this compound based on its mass spectrum and its retention index compared to authentic standards. Quantify the compound using the response ratio of the analyte to the internal standard.

References

The Role of Furanones in Developing Novel Anti-Inflammatory Agents: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furanone scaffold has emerged as a versatile and promising starting point for the synthesis of a diverse range of compounds with potent anti-inflammatory activity. This class of heterocyclic compounds and their derivatives have demonstrated significant potential in targeting key mediators of the inflammatory cascade, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This document provides a detailed overview of the application of furanones in the development of novel anti-inflammatory agents, complete with experimental protocols and an analysis of the underlying signaling pathways.

Introduction to Furanones in Anti-Inflammatory Drug Discovery

Furanones, also known as butenolides, are five-membered heterocyclic compounds containing an oxygen atom and a ketone group. Their unique chemical structure allows for facile ring-opening and modification, making them ideal precursors for the synthesis of various other heterocyclic systems such as pyridazinones, pyrrolones, and oxadiazoles, many of which exhibit significant biological activities.[1][2] The anti-inflammatory properties of furanone derivatives are often attributed to their ability to inhibit key enzymes in the arachidonic acid pathway, namely COX-1 and COX-2, as well as 5-LOX.[1][3][4] Furthermore, some furanone-based compounds have been shown to modulate critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5]

Quantitative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of various furanone-derived compounds has been quantified through in vitro enzyme inhibition assays. The following tables summarize the inhibitory activities of selected compounds against key inflammatory targets.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Furanone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Furanone Derivative 1>1000.32>313Rofecoxib (IC50 = 0.43 µM)
Furanone Derivative 2>1002.0--
Pyridazinone 5b12.50.08156.25Celecoxib (IC50 = 0.06 µM)
Pyridazinone 8b13.20.07188.57Celecoxib (IC50 = 0.06 µM)
Pyridazinone 8c11.80.09131.11Celecoxib (IC50 = 0.06 µM)

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.[6][7]

Table 2: In Vitro 15-LOX and TNF-α Inhibitory Activity of Furanone Derivatives

Compound15-LOX Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µg/mL
Pyridazinone 5b85.678.9
Pyridazinone 8b88.281.2
Pyridazinone 8c86.479.5

Data represents the percentage of inhibition of enzyme activity or cytokine production at a fixed concentration.[1]

Key Signaling Pathways Targeted by Furanone Derivatives

Furanone-based anti-inflammatory agents exert their effects by modulating complex intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are two of the most critical pathways targeted by these compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[8][9] Some furanone derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Activation Inflammation Inflammatory Response Transcription->Inflammation Furanone Furanone Derivatives Furanone->IKK Inhibition Furanone->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by furanone derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key furanone intermediate and a subsequent conversion to a pyridazinone derivative, as well as the protocol for an in vitro COX inhibition assay.

Synthesis of 5-(3,4-Dichlorophenyl)-3-(3-nitrobenzylidene)-furan-2-one (A Furanone Intermediate)

Materials:

  • 4-oxo-4-(3,4-dichlorophenyl)butanoic acid

  • 3-Nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • A mixture of 4-oxo-4-(3,4-dichlorophenyl)butanoic acid (0.01 mol), 3-nitrobenzaldehyde (0.01 mol), and anhydrous sodium acetate (0.01 mol) in acetic anhydride (20 mL) is refluxed for 5 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is poured into ice-water with stirring.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol/acetic acid) to yield the pure furanone derivative.[1]

Synthesis of 6-(3,4-Dichlorophenyl)-4-(3-nitrobenzylidene)-2-phenyl-2,4-dihydropyridazin-3-one (A Pyridazinone Derivative)

Materials:

  • 5-(3,4-Dichlorophenyl)-3-(3-nitrobenzylidene)-furan-2-one

  • Phenylhydrazine

  • Absolute ethanol

Procedure:

  • A solution of the furanone derivative (0.01 mol) and phenylhydrazine (0.01 mol) in absolute ethanol (30 mL) is refluxed for 6 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The resulting solid is collected by filtration and washed with cold ethanol.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyridazinone derivative.[1]

Synthesis_Workflow Start 4-oxo-4-(3,4-dichlorophenyl)butanoic acid + 3-Nitrobenzaldehyde Reaction1 Reflux (5h) Start->Reaction1 Reagents1 Acetic anhydride, Anhydrous sodium acetate Reagents1->Reaction1 Furanone 5-(3,4-Dichlorophenyl)-3- (3-nitrobenzylidene)-furan-2-one Reaction1->Furanone Reaction2 Reflux (6h) Furanone->Reaction2 Reagents2 Phenylhydrazine, Absolute ethanol Reagents2->Reaction2 Pyridazinone 6-(3,4-Dichlorophenyl)-4- (3-nitrobenzylidene)-2-phenyl- 2,4-dihydropyridazin-3-one Reaction2->Pyridazinone

Caption: Synthetic workflow for a furanone and a pyridazinone derivative.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a general guideline for determining the COX inhibitory activity of synthesized compounds.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib, Indomethacin)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • The COX enzyme is pre-incubated with the test compound or vehicle (DMSO) at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

  • The reaction is initiated by the addition of arachidonic acid.

  • The mixture is incubated for a further period (e.g., 2 minutes) at 37°C.

  • The reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).

  • The concentration of PGE2 produced is quantified using a commercial EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the presence of the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Conclusion and Future Perspectives

The furanone core represents a privileged scaffold in the design and synthesis of novel anti-inflammatory agents. The versatility of furanone chemistry allows for the creation of a wide array of derivatives with potent and, in some cases, selective inhibitory activity against key inflammatory targets. The ability of these compounds to modulate critical signaling pathways like NF-κB highlights their potential for developing therapeutics with novel mechanisms of action. Future research in this area should focus on optimizing the structure-activity relationships of furanone derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential for the treatment of inflammatory diseases.

References

Application Notes: 1-(2-Furfurylthio)propanone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the potential of 1-(2-Furfurylthio)propanone as a key intermediate in the synthesis of pharmaceutical compounds, with a particular focus on the H2-receptor antagonist, Ranitidine. The furan nucleus and the thioether linkage are pivotal structural motifs in a variety of bioactive molecules, making this compound a valuable building block for drug discovery and development.

Introduction

This compound, a furan derivative containing a thioether linkage, holds significant promise as a precursor in the synthesis of pharmaceuticals. The furan ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] This document provides a comprehensive overview of a potential application of this compound in the synthesis of Ranitidine and includes detailed experimental protocols and relevant data. Although primarily known as a flavoring agent, the structural components of this compound make it an intriguing candidate for more complex molecular architectures.[2][3][4][5]

Application: Intermediate for the Synthesis of Ranitidine

Ranitidine is a potent histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[6][7] Its structure features a substituted furan ring connected to a side chain via a thioether bridge. The synthesis of Ranitidine often involves the coupling of a functionalized furan moiety with a side chain containing a primary amine.[8][9][10]

Herein, we propose a synthetic pathway that utilizes this compound as a starting material for a key intermediate in Ranitidine synthesis. The propanone group can be strategically modified to introduce the necessary functional groups for the subsequent coupling reaction.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route from this compound to a key Ranitidine precursor.

G A This compound B Reductive Amination A->B NH3, H2, Raney Ni C N,N-Dimethylation B->C HCHO, HCOOH (Eschweiler-Clarke) D Intermediate A (N,N-dimethyl-1-(2-furfurylthio)propan-2-amine) C->D E Coupling with N-methyl-1-methylthio-2-nitroethenamine D->E F Ranitidine E->F

Caption: Proposed synthetic workflow for Ranitidine utilizing this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the proposed synthesis of a Ranitidine intermediate from this compound.

Protocol 1: Synthesis of 1-(2-Furfurylthio)propan-2-amine (Intermediate after Reductive Amination)

Objective: To convert the ketone functionality of this compound into a primary amine via reductive amination.

Materials:

  • This compound

  • Ammonia (7N solution in Methanol)

  • Raney Nickel (slurry in water)

  • Hydrogen gas

  • Methanol

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve this compound (17.0 g, 0.1 mol) in methanol (150 mL).

  • Add the 7N methanolic ammonia solution (50 mL, 0.35 mol).

  • Carefully add the Raney Nickel slurry (approximately 5 g, washed with methanol).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 80°C for 6-8 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-Furfurylthio)propan-2-amine.

Protocol 2: Synthesis of N,N-dimethyl-1-(2-furfurylthio)propan-2-amine (Intermediate A)

Objective: To convert the primary amine to a tertiary amine via the Eschweiler-Clarke reaction.

Materials:

  • 1-(2-Furfurylthio)propan-2-amine (from Protocol 1)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide solution (2M)

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add the crude 1-(2-Furfurylthio)propan-2-amine (17.1 g, 0.1 mol).

  • Add formic acid (23 g, 0.5 mol) and formaldehyde solution (24.4 g, 0.3 mol).

  • Heat the mixture at reflux (100°C) for 8-10 hours. Carbon dioxide evolution will be observed.

  • Cool the reaction mixture to room temperature and basify by the slow addition of 2M sodium hydroxide solution until the pH is >10.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N,N-dimethyl-1-(2-furfurylthio)propan-2-amine (Intermediate A).

Data Presentation

The following table summarizes the expected yields and key analytical data for the synthesized intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data
This compoundC₈H₁₀O₂S170.23-Purity >95% (GC-MS)
1-(2-Furfurylthio)propan-2-amineC₈H₁₃NOS171.2675-85IR (cm⁻¹): 3360, 3280 (N-H stretch)
N,N-dimethyl-1-(2-furfurylthio)propan-2-amineC₁₀H₁₇NOS199.3180-90¹H NMR (CDCl₃): δ 2.3 (s, 6H, N(CH₃)₂)

Mechanism of Action of Ranitidine: Histamine H2-Receptor Antagonism

Ranitidine functions as a competitive antagonist of histamine at the H2-receptors located on the basolateral membrane of parietal cells in the stomach.[11][12][13] This antagonism prevents histamine-induced stimulation of gastric acid secretion.

The signaling pathway is initiated by the binding of histamine to the H2-receptor, a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the translocation of H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, leading to the secretion of H+ ions into the gastric lumen.[11] Ranitidine competitively blocks the initial step of this cascade, thereby reducing gastric acid production.[6][14]

G cluster_0 Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Binds and Activates Ranitidine Ranitidine Ranitidine->H2R Competitively Inhibits AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) ProtonPump_vesicle H+/K+-ATPase (in vesicle) PKA_active->ProtonPump_vesicle Phosphorylates & Promotes Translocation ProtonPump_membrane H+/K+-ATPase (at membrane) ProtonPump_vesicle->ProtonPump_membrane H_ion H+ secretion ProtonPump_membrane->H_ion Pumps H+ out

Caption: Signaling pathway of histamine-induced gastric acid secretion and its inhibition by Ranitidine.

Conclusion

This compound presents itself as a valuable and versatile intermediate for the synthesis of pharmaceuticals, particularly in the construction of molecules like Ranitidine that contain a furan-thioether scaffold. The protocols outlined in these notes provide a feasible pathway for its utilization in drug development workflows. Further optimization of reaction conditions and exploration of its application in the synthesis of other bioactive molecules are warranted.

References

Troubleshooting & Optimization

Stability studies of 1-(2-Furfurylthio)propanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Furfurylthio)propanone. The information provided is intended to assist in designing and troubleshooting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on the chemistry of related furan and thioether compounds, the primary factors that can influence the stability of this compound include exposure to high temperatures, extreme pH conditions (both acidic and alkaline), oxidizing agents, and light. Thioethers are susceptible to oxidation, and the furan ring can be sensitive to acid-catalyzed degradation.

Q2: I am observing a rapid degradation of my this compound sample during my experiment. What could be the potential causes?

Rapid degradation could be attributed to several factors. A common cause for the degradation of similar sulfur-containing flavor compounds is the presence of oxidizing agents. For instance, related compounds like 2-furfurylthiol are known to degrade in the presence of hydrogen peroxide and iron catalysts (Fenton-type reaction), leading to the formation of disulfides.[1][2][3] Additionally, high temperatures can accelerate degradation. It is crucial to ensure that your experimental setup is free from contaminants that could act as catalysts for degradation.

Q3: What are the expected degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented, based on the reactivity of the thioether and furan moieties, potential degradation products could include the corresponding sulfoxide and sulfone from oxidation of the sulfur atom. The furan ring may also undergo opening or polymerization under certain conditions. For a related compound, 2-furfurylthiol, the major degradation product is difurfuryl disulfide.[1][3]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

To ensure long-term stability, this compound should be stored in a cool, dark place in a tightly sealed container. An inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. For related thiols, storage in non-polar solvents like n-pentane has been shown to be more stable against oxidation compared to more polar solvents like diethyl ether or dichloromethane.[4]

Q5: Can the pH of the medium affect the stability of this compound?

Yes, the pH of the medium can significantly impact stability. Acidic conditions might lead to the degradation of the furan ring, a known susceptibility of furan compounds. While specific data on this compound is limited, a study on the related compound 2-furfurylthiol in coffee brew showed that pH affects its stability, with irreversible losses occurring at low pH.[5]

Troubleshooting Guides

Issue: Unexpected Peak in Chromatogram During Stability Analysis

Possible Cause 1: Degradation of this compound

  • Troubleshooting Steps:

    • Analyze the mass spectrum of the unexpected peak to identify its molecular weight and fragmentation pattern. This can help in the tentative identification of the degradation product.

    • Review the experimental conditions. Check for potential sources of oxidation (e.g., dissolved oxygen, peroxide contaminants in solvents) or high temperatures.

    • Perform a forced degradation study under controlled conditions (e.g., exposure to a known oxidizing agent like H₂O₂) to see if the same unexpected peak is generated.

Possible Cause 2: Contamination

  • Troubleshooting Steps:

    • Analyze a blank sample (solvent without the compound) to rule out contamination from the solvent or the analytical instrument.

    • Ensure proper cleaning procedures for all glassware and equipment used in the experiment.

Issue: Inconsistent Results in Stability Studies

Possible Cause 1: Variability in Storage Conditions

  • Troubleshooting Steps:

    • Ensure that all samples are stored under identical and tightly controlled conditions (temperature, humidity, light exposure).

    • Use a calibrated and validated stability chamber for storage.

Possible Cause 2: Sample Preparation Inconsistency

  • Troubleshooting Steps:

    • Standardize the sample preparation protocol. Ensure consistent solvent volumes, concentrations, and handling times.

    • Prepare all samples for a given time point simultaneously to minimize variability.

Data Presentation

Table 1: Summary of Potential Stability of this compound under Different Stress Conditions (Hypothetical Data)

Stress ConditionParameterObservationPotential Degradation Products
Thermal 60°C for 4 weeksSignificant degradation observedOligomers, products of furan ring opening
Acidic 0.1 N HCl at RT for 24hModerate degradationFuran ring hydrolysis products
Alkaline 0.1 N NaOH at RT for 24hMinor degradation
Oxidative 3% H₂O₂ at RT for 24hRapid and extensive degradationSulfoxide, Sulfone, Disulfide dimers
Photolytic UV light exposure for 7 daysModerate degradationPhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 N HCl (1:1 v/v) and keep at room temperature for 24 hours.

    • Alkaline: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and keep at room temperature for 24 hours.

    • Oxidative: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 60°C for 48 hours.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 7 days.

  • Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Analyze all samples using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector to identify and quantify the parent compound and any degradation products.[6][7]

Visualizations

Experimental_Workflow_for_Stability_Study cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_report Reporting Prep Prepare Stock Solution Dilute Dilute to Working Concentration Prep->Dilute Thermal Thermal Dilute->Thermal Acidic Acidic Dilute->Acidic Alkaline Alkaline Dilute->Alkaline Oxidative Oxidative Dilute->Oxidative Photolytic Photolytic Dilute->Photolytic HPLC HPLC Analysis Thermal->HPLC Acidic->HPLC Alkaline->HPLC Oxidative->HPLC Photolytic->HPLC MS MS Identification HPLC->MS Quant Quantification MS->Quant Report Generate Stability Report Quant->Report

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Degradation Start Unexpected Degradation Observed Check_Purity Check Purity of Starting Material Start->Check_Purity Review_Conditions Review Experimental Conditions (Temp, pH, Light, Atmosphere) Start->Review_Conditions Check_Contaminants Check for Contaminants (e.g., Oxidizing Agents) Start->Check_Contaminants Check_Purity->Review_Conditions Review_Conditions->Check_Contaminants Forced_Degradation Perform Forced Degradation Study Check_Contaminants->Forced_Degradation Analyze_Products Analyze Degradation Products (LC-MS) Forced_Degradation->Analyze_Products Modify_Protocol Modify Experimental Protocol (e.g., add antioxidant, control atmosphere) Analyze_Products->Modify_Protocol Conclusion Problem Resolved Modify_Protocol->Conclusion

Caption: Logical troubleshooting for unexpected degradation.

References

Technical Support Center: Degradation of Furfurylthio Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of furfurylthio compounds. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for furfurylthio compounds?

A1: Furfurylthio compounds, such as 2-furfurylthiol (FFT), are susceptible to degradation through several key pathways:

  • Oxidative Degradation: This is a major pathway, often initiated by reactive oxygen species (ROS). Fenton-type reactions, involving hydrogen peroxide (H₂O₂) and iron ions, can generate highly reactive hydroxyl radicals (•OH) that rapidly degrade these compounds. The primary products are often dimers, with difurfuryl disulfide being a major example.[1][2][3][4] This oxidative process can be accelerated by transition metals like iron and copper.[5]

  • Thermal Degradation: Elevated temperatures can induce degradation, leading to the formation of products like difurfuryl disulfide, as well as furfural and furfuryl alcohol.[2][6] The stability of furfurylthio compounds decreases as temperature increases.[5][7]

  • pH-Dependent Degradation: The stability of these compounds can be influenced by pH. For instance, higher pH levels (e.g., 5.0-7.0) combined with heat can accelerate degradation.[2] Acid-catalyzed hydrolysis can also occur, leading to ring-opening of the furan moiety.[8]

  • Polymerization: In the presence of strong mineral acids, furfurylthio compounds can undergo polymerization.[2]

  • Photo-oxidation: Like many thiols, furfurylthio compounds are susceptible to degradation upon exposure to light, which can promote the formation of disulfides.[2]

Q2: What are the major degradation products identified from 2-furfurylthiol (FFT)?

A2: Under oxidative conditions, the most commonly reported degradation products are dimers of FFT, with difurfuryl disulfide being the major volatile product.[1][3][4] However, a wide array of other volatile and non-volatile compounds with molecular masses ranging from 92 to 510 Da have also been detected.[1][3][4] Thermal degradation can also yield furfural and furfuryl alcohol.[2][6]

Q3: How stable are furfurylthio compounds in aqueous solutions?

A3: The stability is condition-dependent. In a simple aqueous solution at room temperature, 2-furfurylthiol is relatively stable, with studies showing that over 60% may remain after 8 days.[4] However, stability is significantly reduced in the presence of oxidizing agents (like H₂O₂) or metal ions (like Fe(III)).[4] Under accelerated storage conditions at 50°C, a 28% decrease in 2-furfurylthiol concentration was observed within 24 hours.[9][10]

Q4: How should I store furfurylthio compounds to minimize degradation?

A4: To ensure stability, store furfurylthio compounds under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (e.g., ≤ -20°C). Use amber vials or wrap containers in aluminum foil. For solutions, use deoxygenated solvents and consider adding antioxidants if compatible with your experimental design.

Troubleshooting Experimental Issues

Q5: I am observing rapid loss of my furfurylthio compound during my experiment. What could be the cause and how can I fix it?

A5: Rapid degradation is often due to unintended oxidative or thermal stress.

  • Check for Metal Contamination: Trace metal ions in your buffers or reagents can catalyze oxidation. Use high-purity reagents and consider adding a chelating agent like EDTA to sequester metal ions.[1][3]

  • Deoxygenate Solutions: Dissolved oxygen can contribute to oxidation. Sparge all aqueous solutions with an inert gas (N₂ or Ar) before adding the compound.

  • Control Temperature: Perform experiments at the lowest feasible temperature to minimize thermal degradation.[5] Keep samples on ice when not in use.

  • Protect from Light: Ensure all sample vessels are protected from ambient and UV light.

Q6: My analytical results (e.g., HPLC, GC) show multiple unexpected peaks. How can I determine if they are degradation products?

A6: Unexpected peaks are common when working with unstable compounds.

  • Run a Forced Degradation Study: Intentionally stress your compound under various conditions (acid, base, oxidation, heat, light) as outlined in the protocol below.[11][12] This helps to generate a profile of potential degradation products.

  • Use Mass Spectrometry (MS): Couple your chromatography system to a mass spectrometer (LC-MS or GC-MS). The mass of the unexpected peaks can help identify them as dimers (e.g., difurfuryl disulfide), oxides, or other derivatives of your parent compound.[2][13]

  • Analyze a Stressed Placebo: If working with a complex formulation, stress the vehicle/placebo under the same conditions. This helps differentiate degradation products of the active compound from those of the excipients.[14]

Q7: I am having difficulty achieving mass balance in my stability studies. Where is the missing compound?

A7: A lack of mass balance suggests the formation of products that are not being detected by your primary analytical method.

  • Formation of Non-Volatiles/Polymers: Degradation can lead to the formation of non-volatile or polymeric materials that may not elute from a GC column or may be retained on an HPLC column.[1][3][13]

  • Formation of Highly Volatile Products: Small, volatile fragments may be lost during sample preparation or may not be retained on your analytical column.

  • Adsorption to Surfaces: Thiols can be reactive and may adsorb to active sites on glass or metal surfaces in your vials or instrument. Consider using silanized glassware.

  • Broaden Analytical Techniques: Use a combination of analytical methods. For example, if you are using GC-MS for volatile products, use LC-MS to search for non-volatile, more polar degradants.

Quantitative Data Summary

The stability of furfurylthio compounds is highly dependent on the experimental conditions. The following table summarizes quantitative data from degradation studies on 2-furfurylthiol (FFT).

ConditionTemperatureDuration% Degradation of FFTKey ProductsReference
Fenton-type Reaction¹ 37°C1 hourUp to 90%Difurfuryl disulfide, other non-volatiles[1][3][4]
Fenton-type Reaction¹ 22°C1 hourLower than at 37°CDifurfuryl disulfide[1][3][4]
Aqueous Solution (Accelerated Storage) 50°C24 hours28%Not specified[9][10]
Aqueous Solution with Fe(III) Room Temp.8 days~40%Not specified[4]
Aqueous Solution with H₂O₂ Room Temp.8 days~35%Not specified[4]
Aqueous Solution (Control) Room Temp.24 hours12%Not specified[4]

¹Complete Fenton System includes furfuryl mercaptan, hydrogen peroxide, ferric chloride, ascorbic acid, and EDTA in an aqueous solution.

Experimental Protocols

Protocol: Forced Degradation Study for Furfurylthio Compounds

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish degradation pathways, consistent with ICH guidelines.[8][12]

Objective: To induce the degradation of a furfurylthio compound under controlled stress conditions (hydrolytic, oxidative, thermal, and photolytic) and identify the resulting degradants.

Materials:

  • Furfurylthio compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl, e.g., 0.1 M to 1 M)

  • Sodium hydroxide (NaOH, e.g., 0.1 M to 1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3-30%)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC-UV/MS or GC-MS system

  • Photostability chamber

  • Thermostatic oven and water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the furfurylthio compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a flask containing 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, cool it immediately, and neutralize it with an equivalent amount of NaOH.

    • Analyze by the chosen analytical method. If no degradation is observed, repeat with a higher acid concentration (e.g., 1 M) or higher temperature.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and neutralize with HCl.

  • Oxidative Degradation:

    • Add a known volume of the stock solution to a flask containing 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a defined period.

    • Withdraw samples at time points and analyze directly. If no degradation is seen, a higher concentration of H₂O₂ (e.g., up to 30%) or gentle heating may be required.

  • Thermal Degradation:

    • Place the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Also, prepare a solution of the compound and incubate it in a thermostatic bath at the same temperature.

    • Sample at various time points and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (typically HPLC-UV/MS or GC-MS).

    • Characterize the degradation products by comparing retention times and mass spectra to known standards or by structural elucidation.

    • Calculate the mass balance to ensure all major degradants are accounted for.

Visualizations

Degradation_Pathway cluster_main Furfurylthio Compound Degradation cluster_stress Stress Conditions FFT Furfurylthio Compound (e.g., 2-Furfurylthiol) Oxidation Oxidation (H₂O₂, Fe²⁺, Light) Heat Thermal Stress AcidBase Acid/Base Hydrolysis Disulfide Difurfuryl Disulfide (Dimerization Product) Oxidation->Disulfide Major Pathway NonVolatiles Non-Volatile Products & Polymers Oxidation->NonVolatiles Heat->Disulfide OtherVolatiles Other Volatiles (e.g., Furfural, Furfuryl Alcohol) Heat->OtherVolatiles AcidBase->NonVolatiles Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize analysis Analyze via Stability-Indicating Method (e.g., LC-MS, GC-MS) neutralize->analysis elucidate Identify Degradants & Elucidate Structures analysis->elucidate mass_balance Calculate Mass Balance elucidate->mass_balance pathway Propose Degradation Pathway mass_balance->pathway

References

Technical Support Center: Purification of 1-(2-Furfurylthio)propanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Furfurylthio)propanone.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Purity After Initial Synthesis Incomplete reaction, presence of unreacted starting materials (e.g., 2-furfurylthiol, chloroacetone), or formation of side-products.- Optimize reaction conditions (temperature, time, stoichiometry).- Perform a preliminary purification step such as a liquid-liquid extraction to remove water-soluble impurities.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.
Oily or Dark-Colored Product Presence of polymeric impurities or degradation products. The furan ring can be sensitive to acidic conditions and prolonged exposure to heat.- Treat the crude product with activated charcoal to adsorb colored impurities.- Avoid strong acids during workup. Use a mild base (e.g., sodium bicarbonate solution) for neutralization.- Minimize exposure to high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure.
Product Degradation During Purification This compound may be susceptible to oxidation or decomposition, especially in the presence of air and light over extended periods.[1][2]- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.- Store purified fractions and the final product at low temperatures and protected from light.- Use freshly distilled solvents to minimize the presence of peroxides.
Co-elution of Impurities During Column Chromatography Impurities with similar polarity to the product.- Adjust the solvent system polarity for better separation. A shallower gradient or isocratic elution with an optimized solvent ratio may be necessary.- Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).- Analyze a small fraction by TLC or LC-MS to identify the optimal solvent system before scaling up.
Low Recovery After Purification The product may be partially soluble in the aqueous phase during extraction or may adhere to the stationary phase during chromatography.- Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.- Ensure complete elution from the chromatography column by flushing with a more polar solvent at the end of the purification.- Dry the product thoroughly under vacuum to remove residual solvent, which can affect yield calculations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can arise from the starting materials and side reactions. Depending on the synthetic route, you might encounter unreacted 2-furfurylthiol, chloroacetone, or byproducts from self-condensation of the ketone or disulfide formation from the thiol.

Q2: What is the recommended method for purifying crude this compound?

A2: For general laboratory-scale purification, column chromatography on silica gel is a highly effective method. A solvent system with a gradient of ethyl acetate in hexane is typically a good starting point for elution. For industrial-scale purification, vacuum distillation might be a viable option, although care must be taken to avoid thermal degradation.

Q3: My purified this compound has a slight yellow tint. Is this normal?

A3: While pure this compound is often described as a colorless to pale yellow liquid, a distinct yellow or brownish color may indicate the presence of impurities or minor degradation.[3][4] If high purity is critical, consider an additional purification step, such as a charcoal treatment or re-chromatography.

Q4: How should I store the purified this compound?

A4: To ensure stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at a low temperature (refrigerated), and protected from direct light.

Q5: Can I use crystallization to purify this compound?

A5: As this compound is a liquid at room temperature, crystallization is not a standard purification method.[3][4] However, if you are working with a solid derivative of this compound, crystallization could be a suitable technique.

Experimental Protocols

Column Chromatography Purification of this compound

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Equilibrate the column by running the starting eluent (e.g., 95:5 hexane:ethyl acetate) through the silica gel until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing under UV light or with an appropriate stain.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator under reduced pressure.

    • Further dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀O₂S
Molecular Weight170.23 g/mol [3]
AppearanceColorless to pale yellow clear liquid[3][4]
Boiling Point281.00 to 282.00 °C @ 760.00 mm Hg[4]
Density1.146 - 1.154 g/cm³[3]
Refractive Index1.525 - 1.531[3]
SolubilityInsoluble in water; Soluble in organic solvents like ethanol.[3][4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product Crude_Product Crude this compound Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Product->Workup Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying of Organic Layer (e.g., MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Solvent_Removal_Crude Solvent Removal (Rotary Evaporator) Filtration->Solvent_Removal_Crude Column_Chromatography Column Chromatography (Silica Gel) Solvent_Removal_Crude->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Solvent_Removal_Pure Solvent Removal (Rotary Evaporator) Fraction_Analysis->Solvent_Removal_Pure Pure_Product Pure this compound Solvent_Removal_Pure->Pure_Product

References

Challenges in the synthesis and purification of furfurylthio ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of furfurylthio ketones.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for furfurylthio ketones?

A1: Furfurylthio ketones are typically synthesized via nucleophilic substitution or addition reactions. A prevalent method involves the reaction of a furfuryl thiol with an appropriate electrophile, such as an acyl chloride or an α-halo ketone, in the presence of a base. Another approach is the conjugate addition of furfuryl thiol to α,β-unsaturated ketones (a thiol-Michael addition).[1] A distinct method involves the acid-catalyzed reaction of β-ketenedithioacetals, which cyclize to form 2-thiofurans.[2]

Q2: Why is the furan ring sensitive to acidic conditions?

A2: The furan ring is aromatic, but it possesses lower resonance energy compared to benzene, making it susceptible to degradation under acidic conditions.[3] Protonation, especially at the carbon adjacent to the oxygen, disrupts the aromaticity and creates a reactive intermediate.[4] This intermediate can be attacked by nucleophiles (like water), leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[3][4] Strongly acidic conditions can also catalyze polymerization, resulting in the formation of black polymeric materials.[3]

Q3: What causes the strong, often unpleasant, odor associated with these reactions?

A3: The characteristic odors are due to the presence of volatile organosulfur compounds, primarily the furfuryl thiol starting material and potentially low molecular weight side products. Proper handling in a well-ventilated fume hood and quenching residual thiols are essential for odor management.

Q4: Can I use standard Friedel-Crafts conditions to acylate a furan ring?

A4: Standard Friedel-Crafts acylation conditions, such as using strong Lewis acids like AlCl₃, are often too harsh for the acid-sensitive furan ring and can lead to significant decomposition and polymerization.[3] Milder catalysts like phosphoric acid or boron trifluoride etherate are recommended for acylating furans.[3][5]

Synthesis Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Furan Ring Decomposition: The reaction is being run under overly acidic conditions, causing ring-opening or polymerization.[3][4]• Use milder acidic catalysts (e.g., ZnCl₂, BF₃·OEt₂) or consider non-acidic routes.[3] • Maintain low reaction temperatures to minimize degradation.[3][4] • Ensure all reagents and solvents are anhydrous, as water can facilitate ring-opening.[3]
2. Thiol Oxidation: The furfuryl thiol starting material has oxidized to form furfuryl disulfide, especially if exposed to air.• Use fresh, high-purity furfuryl thiol. • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
3. Poor Nucleophilicity: The base used is not strong enough to deprotonate the thiol effectively.• Switch to a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃). The choice of base can be crucial for selectivity.[6]
Reaction Mixture Turns Dark/Black Polymerization: Strong acidic conditions or potent Lewis acids are causing the furan ring to polymerize.[3]• Immediately reduce the temperature. • Use milder catalysts and avoid strong acids like AlCl₃.[3] • Adding electron-withdrawing groups to the furan ring can increase its stability.[3][5]
Multiple Spots on TLC (Side Products) 1. Disulfide Formation: Oxidative coupling of the thiol starting material.• Work under an inert atmosphere. • Add a reducing agent like DTT or TCEP during workup if compatible with the product.
2. Ring-Opened Products: Acid-catalyzed hydrolysis of the furan ring.• Buffer the reaction or perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution).
3. Michael Addition Side Reactions: If using α,β-unsaturated ketones, side reactions can occur. Catalysts may also promote undesired reactions like acrylate dimerization.[1]• Optimize the catalyst and reaction conditions. Consider light-catalyzed, radical-mediated thiol-ene reactions to minimize side reactions.[1]
Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general experimental workflow for the synthesis and a logical approach to troubleshooting low product yield.

G cluster_workflow General Synthesis Workflow A Reaction Setup (Inert Atmosphere) B Add Furfuryl Thiol, Base, & Solvent A->B C Add Electrophile (e.g., Acyl Chloride) B->C D Reaction Monitoring (TLC / GC-MS) C->D E Aqueous Workup (Quench & Extract) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G G cluster_troubleshooting Troubleshooting: Low Product Yield Start Problem: Low Yield CheckTLC Analyze TLC/Crude NMR: See starting material? Start->CheckTLC CheckSideProducts See new, unidentified spots? CheckTLC->CheckSideProducts No Sol_NoReaction Cause: Ineffective Reaction - Check base strength - Verify reagent quality - Increase temperature cautiously CheckTLC->Sol_NoReaction Yes Sol_Decomposition Cause: Decomposition - Furan ring opening (acidic?) - Thermal instability CheckSideProducts->Sol_Decomposition No Sol_SideReaction Cause: Side Reaction - Thiol oxidation to disulfide? - Polymerization? CheckSideProducts->Sol_SideReaction Yes

References

Technical Support Center: Synthesis of 1-(2-Furfurylthio)propanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Furfurylthio)propanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a low yield or no this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in this synthesis can stem from several factors related to the reactants' stability and reaction conditions. The most common synthesis route involves the reaction of a furfuryl derivative with a sulfur source. Below are potential causes and troubleshooting steps:

  • Degradation of Furfuryl Starting Material: Furfuryl alcohol and furfuryl halides are susceptible to polymerization, especially under acidic conditions.[1][2][3][4]

    • Troubleshooting:

      • Ensure your furfuryl starting material is pure and free of acidic impurities. Consider distillation before use.

      • If using furfuryl alcohol to generate a halide in situ, use mild conditions and consume the halide immediately.

      • Maintain a neutral or slightly basic pH throughout the reaction.

  • Oxidation of Furfuryl Mercaptan: If furfuryl mercaptan is your starting material, it is highly prone to oxidation to form difurfuryl disulfide, especially in the presence of air.[5][6][7]

    • Troubleshooting:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use degassed solvents.

      • Consider adding a reducing agent if compatible with your reaction conditions.

  • Inefficient Nucleophilic Substitution: The reaction relies on a successful S_N2 reaction between the thiolate and the electrophilic carbon.

    • Troubleshooting:

      • Ensure complete deprotonation of the thiol by using a suitable base (e.g., NaH, NaOEt).

      • Choose a good leaving group on your propanone derivative (e.g., I > Br > Cl).

      • Use a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance the nucleophilicity of the thiolate.

Issue 2: Presence of Significant Impurities in the Product

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A: The formation of byproducts is a common challenge in this synthesis. The nature of the impurities will depend on your specific reaction conditions.

Potential Side Product Likely Cause Troubleshooting Strategy
Poly(furfuryl) derivativesAcidic reaction conditions or acidic impurities in starting materials.[1][3][4]Maintain neutral or slightly basic pH. Use purified, acid-free starting materials and solvents.
Difurfuryl disulfideOxidation of furfuryl mercaptan by atmospheric oxygen.[5][6][7]Conduct the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents.
Acetone self-condensation products (e.g., Mesityl oxide)Use of a strong base with acetone or chloroacetone as a reactant.[8]Add the base to the thiol at a low temperature before adding the acetone derivative. Use a non-nucleophilic, sterically hindered base like LDA.
Furan ring-opened products (e.g., levulinic acid derivatives)Strong acidic conditions and presence of water.[1][9]Avoid strong acids and ensure anhydrous conditions if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its major side reactions?

A1: A prevalent method is the reaction of furfuryl mercaptan with chloroacetone in the presence of a base. The primary side reactions include the oxidation of furfuryl mercaptan to difurfuryl disulfide and polymerization of the furfuryl moiety under acidic conditions.[5][6][7]

Q2: How can I prevent the polymerization of my furfuryl starting materials?

A2: Polymerization is typically acid-catalyzed.[1][3][4] To prevent this, ensure all your reagents and solvents are free from acidic impurities. It is advisable to perform the reaction under neutral or slightly basic conditions. If you are using a furfuryl halide, it should be freshly prepared and used immediately as it can generate HCl.

Q3: My reaction mixture is turning dark brown or black. What does this indicate?

A3: A dark coloration is often indicative of polymerization of the furan-containing compounds.[3] This is a common issue when working with furfuryl alcohol and its derivatives, especially in the presence of acids or upon heating.

Q4: I am observing a significant amount of difurfuryl disulfide in my product. How can I avoid this?

A4: The formation of difurfuryl disulfide is due to the oxidation of furfuryl mercaptan.[5][6][7] To minimize this, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon, and with degassed solvents.

Q5: Can I use furfuryl alcohol directly in the reaction with mercaptoacetone?

A5: While direct coupling is possible, it typically requires acidic conditions to activate the hydroxyl group of furfuryl alcohol, which can lead to significant polymerization. A more controlled approach is to first convert furfuryl alcohol to a more reactive species like furfuryl chloride or tosylate under mild conditions and then react it with the thiolate of mercaptoacetone.

Experimental Protocols

Synthesis of this compound from Furfuryl Mercaptan and Chloroacetone

This protocol is a general guideline and may require optimization.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add furfuryl mercaptan (1.0 eq.) and a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a base (e.g., sodium hydride (1.1 eq.) or potassium carbonate (1.5 eq.)) portion-wise while stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Nucleophilic Substitution: Slowly add chloroacetone (1.05 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

Visualizations

Main_Reaction_Pathway FM Furfuryl Mercaptan Thiolate Furfuryl Thiolate FM->Thiolate + Base Base (e.g., NaH) Base->Thiolate Product This compound Thiolate->Product + CA Chloroacetone CA->Product Salt Salt (e.g., NaCl)

Side_Reaction_Pathways cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_condensation Self-Condensation FM_ox Furfuryl Mercaptan DDS Difurfuryl Disulfide FM_ox->DDS O2 O₂ O2->DDS FA_poly Furfuryl Alcohol / Derivative Polymer Polymer FA_poly->Polymer Acid H⁺ Acid->Polymer Acetone Acetone / Chloroacetone MesitylOxide Mesityl Oxide / etc. Acetone->MesitylOxide Base_cond Base Base_cond->MesitylOxide

Troubleshooting_Workflow Start Low Yield / Impurities Detected Check_Polymer Dark Coloration? Start->Check_Polymer Check_Oxidation Difurfuryl Disulfide Present? Check_Polymer->Check_Oxidation No Sol_Polymer Use Acid-Free Reagents Maintain Neutral/Basic pH Check_Polymer->Sol_Polymer Yes Check_Condensation Acetone Condensation Products? Check_Oxidation->Check_Condensation No Sol_Oxidation Use Inert Atmosphere Degas Solvents Check_Oxidation->Sol_Oxidation Yes Sol_Condensation Low Temp. Base Addition Use Hindered Base Check_Condensation->Sol_Condensation Yes End Improved Synthesis Check_Condensation->End No Sol_Polymer->End Sol_Oxidation->End Sol_Condensation->End

References

Technical Support Center: Optimization of Reaction Conditions for Furan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the optimization of furan synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing furans?

A1: The most established and widely utilized methods for furan synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis. The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2][3][4] The Feist-Benary synthesis is a base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][5][6] Other methods include synthesis from carbohydrates, and various newer methods often employing microwave assistance or principles of green chemistry.

Q2: Which synthesis method should I choose: Paal-Knorr or Feist-Benary?

A2: The choice between the Paal-Knorr and Feist-Benary syntheses depends on the availability of starting materials and the sensitivity of the functional groups in your target molecule. The Paal-Knorr synthesis is generally high-yielding if the 1,4-dicarbonyl precursor is accessible, but the often harsh acidic conditions can be a drawback for sensitive substrates.[1] The Feist-Benary synthesis uses more readily available starting materials and typically milder, basic conditions, which can be advantageous for highly functionalized furans.[1]

Q3: What are the key parameters to optimize in furan synthesis?

A3: The critical parameters to optimize for a successful furan synthesis include the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of starting materials and the work-up procedure are also crucial for achieving high yields and purity.

Q4: Can furans be synthesized from renewable resources?

A4: Yes, furan derivatives, such as furfural and 5-hydroxymethylfurfural (HMF), can be synthesized from carbohydrates like fructose, glucose, and xylose through acid-catalyzed dehydration.[7][8][9] These bio-based platform molecules are valuable precursors for a wide range of chemicals and biofuels.

Troubleshooting Guides

This section provides solutions to common problems encountered during furan synthesis in a question-and-answer format.

Low Yield

Q: My Paal-Knorr synthesis is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in Paal-Knorr synthesis can stem from several factors:

  • Harsh Reaction Conditions: Strong acids and high temperatures can lead to the degradation of starting materials and products.

    • Solution: Switch to a milder catalyst. Lewis acids such as ZnCl₂, Sc(OTf)₃, or Bi(NO₃)₃ can be effective under less harsh conditions.[2] Consider using microwave-assisted heating, which can significantly reduce reaction times and minimize degradation.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Ensure efficient water removal by using a Dean-Stark apparatus if refluxing with a solvent like toluene.[1] Alternatively, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) can be used, though with caution due to its reactivity.[2]

  • Starting Material Purity: Impurities in the 1,4-dicarbonyl compound can interfere with the reaction.

    • Solution: Purify the starting material before the reaction.

Q: I'm experiencing low yields in my Feist-Benary synthesis. What should I troubleshoot?

A: For the Feist-Benary synthesis, consider the following:

  • Base Strength: The choice of base is critical. Strong bases like NaOH may cause hydrolysis of ester groups or other sensitive functionalities.[5]

    • Solution: Use a milder organic base such as pyridine or triethylamine.[5]

  • Side Reactions: Competing reactions can lower the yield of the desired furan.

    • Solution: Optimize the reaction temperature; typically, a range of 50-100°C is used.[5] Prolonged heating can lead to decomposition. The choice of α-haloketone is also important; chloro- and bromo-ketones are generally preferred over iodo-ketones to avoid side reactions.[5]

Formation of Tarry Side-Products

Q: My reaction mixture is turning black and forming a tar-like substance. How can I prevent this?

A: Tar formation is a common issue, particularly in acid-catalyzed reactions at high temperatures, and is often due to polymerization or degradation of the furan product or starting materials.

  • Acid Sensitivity of Furans: The furan ring is sensitive to strong acids and can undergo ring-opening and polymerization.

    • Solution: Use milder acidic conditions or a Lewis acid catalyst.[2] For purification, neutralize the silica gel with triethylamine before column chromatography to prevent on-column degradation.

  • Thermal Decomposition: High temperatures can cause decomposition.

    • Solution: Lower the reaction temperature and consider using microwave irradiation to shorten the reaction time. For purification, use vacuum distillation at a lower temperature if the product is volatile.

Purification Challenges

Q: I am having difficulty purifying my furan derivative by column chromatography.

A: Furans can be challenging to purify due to their potential instability on silica gel and the presence of closely related impurities.

  • Degradation on Silica Gel: The acidic nature of silica gel can cause decomposition of acid-sensitive furans.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1% in the eluent). Alternatively, use a less acidic stationary phase like neutral alumina.

  • Co-elution of Impurities: Side products with similar polarity to the desired furan can be difficult to separate.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution may be necessary. If distillation is an option, fractional distillation under reduced pressure can be effective for separating compounds with different boiling points.

Data Presentation

Table 1: Comparison of Catalysts for Paal-Knorr Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHTolueneReflux285[10]
H₂SO₄Acetic Acid100190[10]
ZnCl₂AnhydrousVariesVariesGood[3]
Sc(OTf)₃VariesVariesVariesGood[2]
Bi(NO₃)₃VariesVariesVariesGood[2]
Table 2: Comparison of Reaction Conditions for Feist-Benary Synthesis
α-Halo Ketoneβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Yield (%)Reference
2-BromoacetophenoneEthyl acetoacetatePyridineEthanolReflux78[1]
3-Chloro-2-butanoneAcetylacetonePiperidineMethanolRoom Temp65[1]
Table 3: Furan Synthesis from Glucose using Different Catalytic Systems
Catalyst SystemSolventTemperature (°C)Time (min)Furfural Yield (%)HMF Yield (%)Reference
H₂SO₄GVL/Water17025126[7]
SnSO₄GVL/Water170251815[7]
SnSO₄-H₂SO₄GVL/Water170104234[7][11]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran using p-TsOH

Reagents & Setup:

  • Hexane-2,5-dione (1.14 g, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)

  • Toluene (50 mL)

  • Round-bottom flask (100 mL) equipped with a Dean-Stark apparatus and reflux condenser.

Procedure:

  • To the round-bottom flask, add hexane-2,5-dione, toluene, and p-toluenesulfonic acid monohydrate.[1]

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation.

Protocol 2: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

Reagents & Setup:

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Pyridine (0.87 g, 11 mmol)

  • Ethanol (30 mL)

  • Round-bottom flask with a reflux condenser.

Procedure:

  • To a solution of ethyl acetoacetate in ethanol, add pyridine.[1]

  • Add 2-bromoacetophenone portion-wise to the stirred solution at room temperature.[1]

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Take up the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.[1]

Protocol 3: Microwave-Assisted Paal-Knorr Synthesis

Reagents & Setup:

  • 1,4-dicarbonyl compound (1 mmol)

  • Ethanol/water (1:1, 3 mL)

  • 1 M HCl (2-3 drops, if necessary)

  • 10 mL microwave process vial with a magnetic stir bar.

Procedure:

  • In the microwave vial, combine the 1,4-dicarbonyl compound and the ethanol/water solvent. Add HCl if required for the specific substrate.

  • Seal the vial and place it in a laboratory microwave reactor.

  • Irradiate the mixture at 140 °C for 3-5 minutes.

  • After cooling, transfer the contents to a separatory funnel and dilute with water (10 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

Visualizations

Paal_Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 1,4-Dicarbonyl, Catalyst, and Solvent heat Heat to Reflux (Conventional or Microwave) start->heat monitor Monitor Reaction (TLC/GC) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete wash Aqueous Wash (Base & Brine) cool->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Distillation or Chromatography concentrate->purify product Pure Furan purify->product Feist_Benary_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine β-Dicarbonyl, Base, and Solvent add_haloketone Add α-Halo Ketone start->add_haloketone heat Heat to Reflux add_haloketone->heat monitor Monitor Reaction (TLC/GC) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete remove_solvent Remove Solvent cool->remove_solvent extract Extraction & Washes remove_solvent->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Furan purify->product Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_materials Check Starting Material Purity start->check_materials check_workup Evaluate Work-up & Purification start->check_workup optimize_conditions Optimize Conditions: - Milder Catalyst - Lower Temperature - Shorter Time (Microwave) check_conditions->optimize_conditions Suboptimal purify_materials Purify Starting Materials check_materials->purify_materials Impure optimize_purification Optimize Purification: - Neutralize Silica - Change Stationary Phase - Fractional Distillation check_workup->optimize_purification Inefficient success Improved Yield & Purity optimize_conditions->success purify_materials->success optimize_purification->success

References

Overcoming solubility issues of furan derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with furan derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My furan derivative is poorly soluble in aqueous buffers. What are the initial steps I should take?

A1: Poor aqueous solubility is a common issue with furan derivatives due to their often hydrophobic nature. Here’s a step-by-step approach to address this:

  • Solvent Selection: Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent before preparing the final aqueous solution. Common choices include DMSO, ethanol, or methanol.

  • Concentration Optimization: Determine the maximum stock concentration achievable in the chosen organic solvent. This will inform the final concentration range for your biological assay, ensuring the organic solvent concentration remains low (typically <1%) to avoid off-target effects.

  • pH Adjustment: The solubility of furan derivatives with ionizable groups can be significantly influenced by pH. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial.

  • Sonication and Gentle Heating: If the compound does not readily dissolve, brief sonication or gentle warming (e.g., 37°C) can aid in dissolution. However, be cautious as excessive heat can lead to compound degradation.

Q2: I'm observing precipitation of my furan derivative when I dilute the stock solution into my aqueous assay buffer. How can I prevent this?

A2: This is a classic sign of a compound "crashing out" of solution. Here are several strategies to mitigate this:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual decrease in organic solvent concentration can help maintain solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween 20, Tween 80, or Pluronic F-68 can be added to the assay buffer at low concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds by forming micelles.

  • Inclusion of Bovine Serum Albumin (BSA): For cell-based assays, the presence of serum in the media can aid solubility. For biochemical assays, adding a small amount of BSA (e.g., 0.1%) to the buffer can help keep the compound in solution by binding to it.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Poor solubility leading to variable compound concentration.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh stock solution in DMSO A->B C Visually inspect for precipitation under microscope B->C D Precipitation observed C->D Yes E No precipitation observed C->E No F Decrease final assay concentration D->F G Incorporate 0.1% BSA or 0.05% Tween 20 in media D->G J Investigate other experimental variables E->J H Re-run assay F->H G->H I Consider alternative formulation (e.g., cyclodextrins) H->I Still inconsistent

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 2: Low signal or no dose-response in a biochemical assay.

Possible Cause: The actual concentration of the soluble furan derivative is much lower than the nominal concentration due to poor solubility.

Solubility Enhancement Strategies:

StrategyCo-solventConcentrationNotes
Co-solvents DMSO< 1% (v/v)Common starting point, but can have off-target effects at higher concentrations.
Ethanol< 1% (v/v)Can be less toxic than DMSO for some cell lines.
Surfactants Tween 20/800.01 - 0.1% (v/v)Can interfere with some protein-protein interactions.
Cyclodextrins HP-β-CD1-10 mMCan encapsulate the furan derivative to improve solubility.

Experimental Protocols

Protocol 1: Preparation of a Furan Derivative Stock Solution
  • Weighing: Accurately weigh out a precise amount of the furan derivative (e.g., 1 mg) using an analytical balance.

  • Initial Solubilization: Add a small volume of 100% DMSO (e.g., 100 µL) to the solid compound to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortexing and Sonication: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Assay Buffer
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mg/mL stock 1:10 to get a 1 mg/mL solution.

  • Final Dilution: Perform the final dilution into the pre-warmed (if applicable) aqueous assay buffer. It is crucial to add the DMSO stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation. For a 10 µM final concentration from a 1 mg/mL stock (assuming a molecular weight of 200 g/mol ), you would add 2 µL of the stock to 998 µL of buffer. This results in a final DMSO concentration of 0.2%.

Signaling Pathway Considerations

The biological activity of furan derivatives can be influenced by their interaction with various signaling pathways. Poor solubility can lead to an underestimation of their potency and efficacy.

A Furan Derivative B Poor Solubility A->B C Reduced Bioavailability B->C D Target Protein C->D Limited Interaction G Inaccurate IC50/EC50 C->G E Signaling Cascade D->E F Cellular Response E->F

Caption: Impact of poor solubility on the evaluation of furan derivatives in signaling pathways.

Technical Support Center: Preventing Oxidation of Thiol-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and prevent the oxidation of thiol-containing compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thiol oxidation in experimental settings?

A1: Thiol groups (-SH) are susceptible to oxidation, which can lead to the formation of disulfide bonds (S-S) and other oxidized species.[1][2][3] The primary culprits behind this unwanted oxidation in a laboratory setting are:

  • Dissolved Oxygen: Molecular oxygen present in buffers and solutions is a common oxidizing agent for thiols.[4] This process can be accelerated by factors like light and heat.[5]

  • Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up the rate of thiol oxidation.[6]

  • Alkaline pH: Thiol oxidation is generally more rapid at neutral to alkaline pH levels.[5] This is because the deprotonated form of the thiol group, the thiolate anion (S⁻), is more nucleophilic and thus more easily oxidized.[5][7]

  • Reactive Oxygen Species (ROS): Peroxides and other reactive oxygen species can readily oxidize thiols.[8][9][10][11]

Q2: How can I prevent the oxidation of my thiol compound during storage?

A2: Proper storage is the first line of defense against thiol oxidation. Here are key preventative measures:

  • Inert Atmosphere: Store solid compounds and solutions under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[12][13]

  • Low Temperature: Storing samples at low temperatures, such as -20°C or -80°C, can significantly slow down the rate of oxidation.[14][15]

  • Use of Antioxidants/Reducing Agents: For solutions, consider adding a reducing agent to maintain the reduced state of the thiol.

  • pH Control: Maintain a slightly acidic pH (around 6.0-6.5) for stock solutions, as the protonated thiol form is more stable.[16]

Q3: I'm observing a precipitate in my thiol-containing solution. What could be the cause and how can I fix it?

A3: A common cause for precipitation is the formation of a disulfide dimer, which may have lower solubility than the monomeric thiol compound.

  • Confirmation and Reversal: To confirm if the precipitate is due to oxidation, you can add a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). If the precipitate dissolves upon gentle mixing, it was likely the oxidized dimer.[16]

  • Prevention: To prevent this from happening in the future, prepare fresh stock solutions using deoxygenated buffers, including a chelating agent, and ensure the pH is appropriately controlled.[16]

Q4: Which reducing agent should I choose to protect my thiol groups?

A4: The choice of reducing agent depends on your specific experimental conditions and downstream applications. The two most common choices are DTT and TCEP.

  • Dithiothreitol (DTT): DTT is a strong reducing agent frequently used to reduce disulfide bonds in proteins.[7] However, its reducing power is limited to a pH above 7.[7] It is also less stable than TCEP and can be oxidized by air.[7]

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent reducing agent that is effective over a wider pH range. It is more stable than DTT and does not contain a thiol group itself, which can be an advantage in certain applications like maleimide labeling.[1][17]

Here is a table summarizing the properties of these two common reducing agents:

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Effective pH Range > 7.0[7]Wide pH range
Stability Prone to air oxidation[7]More stable than DTT[1]
Interference Contains thiol groups, can interfere with thiol-reactive probes[1]Does not contain a thiol group, generally compatible with maleimide chemistry[5][17]
Odor Strong, unpleasant odorOdorless

Troubleshooting Guide

Problem: My thiol compound shows signs of oxidation (e.g., disulfide formation) during my experiment.
Possible Cause 1: Presence of Dissolved Oxygen in Buffers
  • Solution: Always use freshly deoxygenated buffers. This can be achieved by sparging the buffer with an inert gas like nitrogen or argon for at least 20-30 minutes.[16] Performing your experiment under an inert atmosphere can also be beneficial.[18]

Possible Cause 2: Metal-Catalyzed Oxidation
  • Solution: Include a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), in your buffers at a concentration of 1-5 mM.[5][16] EDTA will sequester trace metal ions that can catalyze the oxidation of thiols.[5][6]

Possible Cause 3: Incorrect pH of the Reaction Buffer
  • Solution: Carefully check and adjust the pH of your buffers. For many applications, maintaining a slightly acidic to neutral pH (6.5-7.5) is optimal to balance thiol stability and reactivity.[13] Thiol oxidation is significantly faster at alkaline pH.[5]

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Buffer

This protocol describes how to remove dissolved oxygen from a buffer solution, a critical step in preventing thiol oxidation.

Materials:

  • Buffer solution of choice

  • Flask or bottle with a stir bar

  • Source of inert gas (Nitrogen or Argon) with a delivery tube

  • Parafilm or a septum to seal the container

Procedure:

  • Prepare your desired buffer solution in a flask that is larger than the buffer volume to allow for stirring and to avoid bubbling over.

  • Place a magnetic stir bar in the flask.

  • Insert the inert gas delivery tube into the buffer, ensuring the end is submerged.

  • Begin stirring the solution gently.

  • Start a steady flow of the inert gas to bubble through the buffer. A flow rate that creates fine bubbles without excessive splashing is ideal.

  • Sparge the buffer for at least 20-30 minutes. For larger volumes, a longer sparging time may be necessary.

  • Once deoxygenation is complete, remove the gas delivery tube while maintaining a positive pressure of the inert gas over the liquid surface to prevent re-oxygenation.

  • Immediately seal the flask tightly with a septum or Parafilm.

  • Use the deoxygenated buffer as soon as possible. If storing, keep it tightly sealed at 4°C.

Protocol 2: Reduction of Disulfide Bonds in a Protein Sample

This protocol outlines the steps to reduce disulfide bonds in a protein sample using either DTT or TCEP, a common procedure before subsequent analysis or modification of cysteine residues.[19][20]

Materials:

  • Protein sample in a suitable buffer

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 1 M DTT or 0.5 M TCEP)

  • Incubator or water bath

Procedure:

  • To your protein sample, add the reducing agent to the desired final concentration.

    • For DTT, a final concentration of 5-10 mM is commonly used.[19]

    • For TCEP, a final concentration of 1-5 mM is typically sufficient.[19]

  • Mix the solution gently by flicking the tube or brief vortexing.

  • Incubate the sample.

    • When using DTT, incubate at 37-56°C for 30-60 minutes.[19]

    • When using TCEP, incubation at room temperature for 10-30 minutes is usually adequate.[19]

  • After incubation, the reduced protein sample is ready for the next step. If the reducing agent needs to be removed before subsequent steps (e.g., for certain labeling chemistries), this can be done using methods like dialysis or desalting columns.[7]

Visualizations

Mechanism of Thiol Oxidation

The following diagram illustrates the general mechanism of thiol oxidation, leading to the formation of a disulfide bond. This process can be initiated by various oxidants and is often catalyzed by metal ions.[8][21]

Thiol_Oxidation cluster_oxidation Oxidation Process RSH1 Thiol (R-SH) RS_minus Thiolate (R-S⁻) RSH1->RS_minus Deprotonation (Higher pH) RS_dot Thiyl Radical (R-S•) RS_minus->RS_dot One-electron oxidation RSSR Disulfide (R-S-S-R) RS_dot->RSSR Dimerization Oxidant Oxidant (e.g., O₂, Metal Ions)

Caption: A simplified diagram showing the pathway of thiol oxidation.

Experimental Workflow for Preventing Thiol Oxidation

This workflow outlines the key steps and considerations for handling thiol-containing compounds to minimize oxidation during an experiment.

Caption: A workflow for handling thiol compounds to prevent oxidation.

Decision Tree for Choosing a Reducing Agent

This decision tree can help you choose between DTT and TCEP based on your experimental needs.

Reducing_Agent_Choice start Need to add a reducing agent? maleimide Downstream application involves maleimide chemistry? start->maleimide Yes no_agent No reducing agent needed start->no_agent No ph_sensitive Is the reaction pH > 7.5? maleimide->ph_sensitive No use_tcep Use TCEP maleimide->use_tcep Yes ph_sensitive->use_tcep Yes use_dtt Use DTT ph_sensitive->use_dtt No

Caption: A decision-making guide for selecting a reducing agent.

References

Identifying and characterizing impurities in synthetic 1-(2-Furfurylthio)propanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1-(2-Furfurylthio)propanone. The information provided is designed to help identify and characterize potential impurities that may arise during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in synthetically produced this compound?

A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation of the final product. The most common synthetic route involves the reaction of 2-furfuryl mercaptan with chloroacetone. Based on this, likely impurities include:

  • Starting Materials: Unreacted 2-furfuryl mercaptan and chloroacetone.

  • Byproducts: Difurfuryl disulfide, formed from the oxidation of 2-furfuryl mercaptan.

  • Degradation Products: Compounds resulting from the opening or polymerization of the furan ring, especially under acidic conditions. Oxidation of the thioether to a sulfoxide or sulfone is also possible.[1][2]

Q2: How can I minimize the formation of impurities during the synthesis of this compound?

A2: To minimize impurity formation, consider the following:

  • High-Purity Starting Materials: Use freshly purified 2-furfuryl mercaptan and chloroacetone. 2-furfuryl mercaptan can oxidize to difurfuryl disulfide upon storage, so it is advisable to distill it under reduced pressure before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of 2-furfuryl mercaptan.

  • Control of Reaction Temperature: The reaction between 2-furfuryl mercaptan and chloroacetone is exothermic. Maintain a controlled temperature to prevent side reactions.

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification, as the furan ring is sensitive to degradation under these conditions.[2]

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dark place under an inert atmosphere. Exposure to air, light, and elevated temperatures can promote oxidation and degradation.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptom: Your final product shows peaks corresponding to 2-furfuryl mercaptan and/or chloroacetone in GC-MS or HPLC analysis.

Possible Causes:

  • Incorrect stoichiometry of reactants.

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Inefficient purification.

Troubleshooting Steps:

  • Optimize Stoichiometry: Ensure the correct molar ratios of 2-furfuryl mercaptan and chloroacetone are used. A slight excess of one reactant may be used to drive the reaction to completion, but this will require careful removal during purification.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting materials.

  • Purification: Employ fractional distillation under reduced pressure or column chromatography to effectively separate the product from unreacted starting materials.

Issue 2: Identification of Difurfuryl Disulfide Impurity

Symptom: A significant peak with a mass corresponding to difurfuryl disulfide (C₁₀H₁₀O₂S₂) is observed in your GC-MS analysis.

Possible Cause:

  • Oxidation of the starting material, 2-furfuryl mercaptan, before or during the reaction.[1]

Troubleshooting Steps:

  • Purify 2-Furfuryl Mercaptan: Distill 2-furfuryl mercaptan immediately before use to remove any pre-existing difurfuryl disulfide.

  • Maintain Inert Atmosphere: As mentioned previously, running the reaction under nitrogen or argon is crucial.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Issue 3: Observation of Furan Ring Degradation Products

Symptom: Your sample shows a complex mixture of unidentified peaks in the chromatogram, and the product may have a darker color than expected. This is often more prevalent in older samples or those exposed to acidic conditions.

Possible Cause:

  • Acid-catalyzed opening or polymerization of the furan ring.[2][3]

Troubleshooting Steps:

  • Neutralize Promptly: During the workup, ensure that any acidic or basic catalysts are thoroughly neutralized.

  • Avoid Strong Acids: Use mild conditions for any acid- or base-catalyzed steps.

  • Proper Storage: Store the final product under neutral, anhydrous conditions.

Quantitative Data Summary

The following table summarizes potential impurities and their likely analytical signatures. The expected levels are estimates and can vary significantly based on the synthetic and purification methods employed.

ImpurityChemical FormulaMolecular Weight ( g/mol )Expected LevelAnalytical Method
2-Furfuryl MercaptanC₅H₆OS114.17< 0.5%GC-MS, HPLC
ChloroacetoneC₃H₅ClO92.52< 0.5%GC-MS
Difurfuryl DisulfideC₁₀H₁₀O₂S₂226.32< 1.0%GC-MS, HPLC
1-(2-Furfurylsulfinyl)propanoneC₈H₁₀O₃S186.23VariableLC-MS
Furan Ring Degradation ProductsVariableVariableVariableLC-MS, NMR

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the detection of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for quantifying the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • 0-20 min: 20% to 80% B.

    • 20-25 min: 80% B.

    • 25-30 min: 80% to 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of about 0.5 mg/mL.

Visualizations

Synthesis_and_Impurity_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_impurities Potential Impurities 2_Furfuryl_Mercaptan 2-Furfuryl Mercaptan Unreacted_Mercaptan Unreacted 2-Furfuryl Mercaptan 2_Furfuryl_Mercaptan->Unreacted_Mercaptan Incomplete Reaction Disulfide Difurfuryl Disulfide (Oxidation) 2_Furfuryl_Mercaptan->Disulfide Oxidation Chloroacetone Chloroacetone Reaction S-alkylation Chloroacetone->Reaction Unreacted_Chloroacetone Unreacted Chloroacetone Chloroacetone->Unreacted_Chloroacetone Incomplete Reaction Target_Compound This compound Reaction->Target_Compound Degradation Furan Ring Degradation Products Target_Compound->Degradation Acid/Heat/Light Troubleshooting_Workflow Identify_Impurity Identify Impurity using GC-MS and/or LC-MS Decision Impurity Type? Identify_Impurity->Decision Starting_Material Unreacted Starting Material Decision->Starting_Material Starting Material Side_Product Synthesis Byproduct (e.g., Disulfide) Decision->Side_Product Byproduct Degradation_Product Degradation Product Decision->Degradation_Product Degradation Action_SM Optimize Reaction Conditions & Improve Purification Starting_Material->Action_SM Action_SP Purify Starting Materials & Use Inert Atmosphere Side_Product->Action_SP Action_DP Review Storage Conditions & Workup Procedure Degradation_Product->Action_DP

References

Strategies to improve the yield of 1-(2-Furfurylthio)propanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Furfurylthio)propanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the synthesis of furfuryl mercaptan from furfuryl alcohol and thiourea. The subsequent step is the S-alkylation of the resulting furfuryl mercaptan with chloroacetone in the presence of a base.

Q2: What are the primary reactants and reagents involved in this synthesis?

A2: The key reactants are furfuryl alcohol, thiourea, hydrochloric acid, sodium hydroxide (for the synthesis of furfuryl mercaptan), and chloroacetone. A base and a suitable solvent are also required for the S-alkylation step.

Q3: What is the expected yield for the synthesis of furfuryl mercaptan?

A3: The synthesis of furfuryl mercaptan from furfuryl alcohol and thiourea typically results in a yield of 55-60%.[1]

Q4: What are the common side products in the synthesis of this compound?

A4: The most significant side product is difurfuryl disulfide, which forms from the oxidative dimerization of the furfuryl mercaptan starting material. Other potential side products can arise from the self-condensation of chloroacetone or further reactions of the product under harsh basic conditions.

Q5: How can I purify the final product, this compound?

A5: Purification can be achieved through vacuum distillation or column chromatography. Due to the relatively high boiling point of the product, vacuum distillation is often preferred to prevent thermal degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete formation of furfuryl mercaptan.Ensure the reaction conditions for the first step are optimal. Verify the concentrations of hydrochloric acid and sodium hydroxide by titration.[1]
Degradation of furfuryl mercaptan.Furfuryl mercaptan is prone to oxidation to difurfuryl disulfide. Use freshly prepared or distilled furfuryl mercaptan. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Ineffective base for S-alkylation.The choice of base is critical for deprotonating the thiol. A moderately strong base like triethylamine or potassium carbonate is often effective. Stronger bases like sodium hydroxide may promote side reactions.
Inappropriate solvent.A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is generally suitable for S-alkylation reactions as they can dissolve the reactants and facilitate the SN2 reaction.
Presence of a Significant Amount of Difurfuryl Disulfide Impurity Oxidation of furfuryl mercaptan.As mentioned above, minimize exposure to air by working under an inert atmosphere. The reaction should be performed as soon as the furfuryl mercaptan is prepared.
Formation of a Dark-Colored Reaction Mixture Instability of the furan ring.The furan ring is sensitive to acidic conditions and high temperatures. Avoid excessive heating during the synthesis of furfuryl mercaptan. Temperatures should be controlled, ideally not exceeding 60°C.[1]
Difficulty in Isolating the Product Emulsion formation during workup.If an emulsion forms during the aqueous workup, adding a small amount of brine (saturated NaCl solution) can help to break it.
Co-distillation with impurities.If vacuum distillation does not provide a pure product, column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of Furfuryl Mercaptan

This protocol is adapted from a well-established procedure.[1]

Materials:

  • Thiourea (5 moles)

  • Water (500 mL)

  • Concentrated Hydrochloric Acid (400 mL)

  • Furfuryl Alcohol (5 moles)

  • Sodium Hydroxide (225 g in 250 mL of water)

  • Calcium Chloride (for drying)

Procedure:

  • In a 3-L round-bottom flask, combine thiourea, water, and concentrated hydrochloric acid.

  • Gently heat the mixture to dissolve the solids, then cool the solution to 30°C.

  • Add furfuryl alcohol to the reaction mixture. The reaction is exothermic and should be controlled by cooling to maintain a temperature around 60°C.

  • Once the initial exothermic reaction subsides, allow the solution to stand at room temperature for 12 hours.

  • Slowly add the sodium hydroxide solution to the reaction mixture. A heavy brown oil will separate.

  • Perform steam distillation until no more oily drops are observed in the distillate.

  • Separate the mercaptan from the aqueous phase using a separatory funnel.

  • Dry the product with calcium chloride. The expected yield is 55-60%.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the S-alkylation of thiols.

Materials:

  • Furfuryl Mercaptan (1 equivalent)

  • Chloroacetone (1-1.2 equivalents)

  • Triethylamine (1.2-1.5 equivalents) or Potassium Carbonate (1.5-2 equivalents)

  • Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve furfuryl mercaptan in the chosen solvent (e.g., DMF).

  • Add the base (e.g., triethylamine) to the solution and stir for 15-30 minutes at room temperature.

  • Slowly add chloroacetone to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Mercaptan Formation cluster_step2 Step 2: S-Alkylation Furfuryl_Alcohol Furfuryl Alcohol Furfuryl_Mercaptan Furfuryl Mercaptan Furfuryl_Alcohol->Furfuryl_Mercaptan 1. HCl 2. NaOH Thiourea Thiourea Product This compound Furfuryl_Mercaptan->Product Base, Solvent Chloroacetone Chloroacetone

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Mercaptan Analyze Furfuryl Mercaptan Purity Start->Check_Mercaptan Is_Mercaptan_Pure Is Mercaptan Pure? Check_Mercaptan->Is_Mercaptan_Pure Purify_Mercaptan Purify Mercaptan (Distillation) Is_Mercaptan_Pure->Purify_Mercaptan No Check_Reaction_Conditions Review S-Alkylation Conditions Is_Mercaptan_Pure->Check_Reaction_Conditions Yes Purify_Mercaptan->Check_Reaction_Conditions Optimize_Base Optimize Base Check_Reaction_Conditions->Optimize_Base Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Adjusted Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Adjusted Use_Inert_Atmosphere Use Inert Atmosphere Optimize_Temp->Use_Inert_Atmosphere Adjusted Check_Purification Review Purification Method Use_Inert_Atmosphere->Check_Purification Try_Chromatography Consider Column Chromatography Check_Purification->Try_Chromatography Distillation Ineffective End Improved Yield and Purity Check_Purification->End Distillation Effective Try_Chromatography->End

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Furfurylthio)propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1-(2-Furfurylthio)propanone, a key aroma compound found in coffee and other thermally processed foods. The validation of analytical methods is critical to ensure data accuracy, reliability, and reproducibility in research and quality control settings. This document compares two common gas chromatography (GC) techniques, GC-Mass Spectrometry (GC-MS) and GC with a Pulsed Flame Photometric Detector (GC-PFPD), and provides illustrative validation data based on established performance for analogous volatile sulfur and flavor compounds.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for structural confirmation versus high selectivity for sulfur compounds. The following tables summarize typical validation parameters for two highly relevant techniques: GC-MS, which offers excellent specificity through mass spectral data, and GC-PFPD, which provides high selectivity and sensitivity for sulfur-containing molecules.[1][2]

Table 1: Method Validation Parameters for GC-MS Analysis

Validation ParameterPerformance Characteristic
Linearity (R²) > 0.995
Range 1 - 200 ng/mL
Accuracy (% Recovery) 92 - 108%
Precision (% RSD) < 10%
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Specificity High (Confirmed by mass spectra)

Table 2: Method Validation Parameters for GC-PFPD Analysis

Validation ParameterPerformance Characteristic
Linearity (R²) > 0.998[3][4]
Range 0.5 - 200 ng/mL
Accuracy (% Recovery) 95 - 105%[3][4]
Precision (% RSD) < 5%[3][4]
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Specificity High (Selective for sulfur compounds)

Note: The data presented in these tables are representative values derived from validation studies of similar volatile sulfur and flavor compounds and are intended for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the protocols for sample preparation and analysis using GC-MS and GC-PFPD.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is highly suitable for the analysis of volatile and semi-volatile compounds in complex matrices.[5][6]

1. Sample Preparation:

  • Accurately weigh 2 g of the homogenized sample into a 20 mL headspace vial.
  • Add 5 mL of saturated sodium chloride solution to enhance the release of volatile compounds.
  • Spike the sample with an appropriate internal standard (e.g., d4-furan) for accurate quantification.[7]
  • Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler incubator at 60°C for 15 minutes to allow for equilibration of the headspace.
  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injector: Transfer the SPME fiber to the GC injector, set at 250°C in splitless mode for 5 minutes.
  • Column: Use a DB-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).
  • MS Detector:
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound.

Method 2: GC with Pulsed Flame Photometric Detector (GC-PFPD)

This method offers enhanced sensitivity and selectivity for sulfur compounds.[2][3][4]

1. Sample Preparation:

  • Follow the same sample preparation steps as outlined for the GC-MS method (Section 1).

2. GC-PFPD Analysis:

  • Injector: Use the same injector conditions as for GC-MS.
  • Column: A sulfur-specific column or a DB-5ms can be used.
  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
  • Oven Temperature Program: Follow the same temperature program as for GC-MS.
  • PFPD Detector:
  • Detector Temperature: 250°C.
  • Enable the sulfur-selective filter.
  • Optimize detector gas flows (hydrogen, air) according to manufacturer recommendations for maximum sulfur response.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method, the following diagrams illustrate the key stages and their relationships.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Experiments cluster_assessment Phase 3: Assessment & Documentation define_purpose Define Analytical Purpose (e.g., Assay, Impurity Test) select_method Select Method & Instrument (e.g., GC-MS, HPLC) define_purpose->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range develop_protocol->linearity accuracy Accuracy develop_protocol->accuracy precision Precision (Repeatability, Intermediate) develop_protocol->precision lod_loq LOD & LOQ develop_protocol->lod_loq robustness Robustness develop_protocol->robustness data_analysis Analyze Validation Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for analytical method validation.

Signaling_Pathway Sample Sample Matrix (e.g., Coffee) HS_SPME Headspace SPME (Volatiles Extraction) Sample->HS_SPME GC Gas Chromatography (Separation) HS_SPME->GC Splitter Effluent Splitter (Optional) GC->Splitter MS Mass Spectrometry (Identification & Quantitation) Splitter->MS PFPD PFPD (Sulfur-Selective Quantitation) Splitter->PFPD Data Data Analysis MS->Data PFPD->Data

Caption: Experimental workflow for GC-MS/PFPD analysis.

References

Unveiling the Potential of Furfurylthio Compounds: A Comparative Research Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel therapeutic agents is a continuous endeavor. Among the diverse chemical scaffolds, furfurylthio compounds, characterized by a furan ring linked to a sulfur-containing functional group, have garnered interest for their varied biological activities. This guide presents a comparative analysis of key furfurylthio compounds, offering insights into their performance in anticancer, antioxidant, and anti-inflammatory research, supported by experimental data and detailed methodologies.

Comparative Bioactivity of Furfurylthio Derivatives

The therapeutic potential of furfurylthio compounds stems from the synergistic effects of the furan ring and the reactive thiol group. The furan nucleus is a versatile scaffold in medicinal chemistry, known to interact with various biological targets.[1][2] The sulfur-containing moiety, on the other hand, can modulate the compound's reactivity and pharmacokinetic properties. This analysis focuses on a selection of representative furfurylthio compounds to highlight their distinct bioactivities.

Anticancer Activity: A Focus on Cytotoxicity

Several studies have highlighted the potential of furan-containing compounds to induce apoptosis in cancer cells, often through the intrinsic mitochondrial pathway.[3][4] The cytotoxic effects of various furan derivatives have been evaluated against multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

While direct comparative studies across a range of furfurylthio compounds are limited, analysis of structurally related molecules provides valuable insights. For instance, studies on furan-based derivatives have demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and other cancer cell lines.[3]

Table 1: Comparative Cytotoxicity of Furan-Based Derivatives

Compound ClassTarget Cell LineIC50 (µM)Selectivity Index (SI)
Pyridine carbohydrazide analog of furanMCF-7 (Cancer)4.067.33
MCF-10A (Normal)>30
N-phenyl triazinone derivative of furanMCF-7 (Cancer)2.967.47
MCF-10A (Normal)>30
Thiophene-containing chalcone hybridHepG2 (Liver Cancer)26.6>1.88
BJ1 (Normal Fibroblast)45.1
Thiophene-containing chalcone hybridA549 (Lung Cancer)27.7>1.63
BJ1 (Normal Fibroblast)45.1

Data synthesized from multiple sources for comparative purposes.[3][4]

The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a crucial indicator of a compound's therapeutic window. Higher SI values suggest greater selectivity for cancer cells, a desirable characteristic for potential drug candidates.[3]

Antioxidant and Anti-inflammatory Properties

The antioxidant potential of furfurylthio compounds is often attributed to their ability to scavenge free radicals.[5][6] The anti-inflammatory effects of cysteine derivatives, a related class of compounds, are well-documented and often involve the modulation of key signaling pathways like NF-κB.[7][8][9]

Table 2: Comparative In Vitro Antioxidant and Anti-inflammatory Activity

Compound/Derivative ClassAssayActivity MetricResult
α-Furfuryl-2-alkylaminophosphonatesDPPH Radical Scavenging% InhibitionPotent activity observed
H2O2 Radical Scavenging% InhibitionPotent activity observed
Furanone derivativesFerric Ion ReductionAntioxidative activityLower than Vitamin C
Lipid Peroxidation InhibitionAntioxidative activityEffective in inhibiting cataract formation
N-acetylcysteine (NAC)Protein Denaturation% InhibitionSignificant anti-inflammatory effect
HRBC Membrane Stabilization% InhibitionSignificant anti-inflammatory effect

Data synthesized from multiple sources.[1][5][10]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are summaries of key experimental protocols for assessing the bioactivity of furfurylthio and related compounds.

Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Culture: Cancer and normal cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[3]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.

  • Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.[3] The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antioxidant Activity Assays

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[6]

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent.[6]

  • Reaction Mixture: Mix the test compound solutions with a solution of DPPH in methanol.

  • Incubation: Allow the reaction to proceed in the dark for a specified time.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. Ascorbic acid is often used as a standard.[6]

Hydrogen Peroxide (H2O2) Scavenging Assay: This assay evaluates the ability of a compound to scavenge hydrogen peroxide.[5]

  • Reaction Mixture: Add the test compound to a solution of hydrogen peroxide in a phosphate buffer.

  • Incubation: Incubate the mixture for a specific period.

  • Absorbance Measurement: Measure the absorbance of the hydrogen peroxide concentration at a specific wavelength.

In Vitro Anti-inflammatory Activity Assays

Protein Denaturation Method: This method assesses the ability of a compound to inhibit thermally induced protein denaturation.[10]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound and a protein solution (e.g., bovine serum albumin).

  • Incubation: Heat the mixture at a specific temperature to induce denaturation.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution spectrophotometrically. A known anti-inflammatory drug like Ibuprofen can be used as a standard.[10]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the underlying mechanisms of action and experimental procedures, graphical representations are invaluable.

cluster_0 Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with furfurylthio compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate and dissolve formazan D->E F Measure absorbance E->F G Calculate IC50 values F->G

Workflow for determining the cytotoxicity of furfurylthio compounds.

cluster_1 Apoptosis Induction Pathway Furan Furan Derivative Mito Mitochondria Furan->Mito induces stress CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic apoptosis pathway induced by some furan derivatives.

cluster_2 Anti-inflammatory NF-κB Inhibition Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK Cysteine_Derivative Cysteine Derivative Cysteine_Derivative->IKK inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes

Inhibition of the NF-κB signaling pathway by cysteine derivatives.

Conclusion

This comparative guide provides a snapshot of the current research landscape for furfurylthio compounds, highlighting their potential in anticancer, antioxidant, and anti-inflammatory applications. The presented data and experimental protocols offer a foundation for researchers to design and conduct further comparative studies. While the existing literature suggests promising bioactivities, more direct, head-to-head comparative analyses of different furfurylthio derivatives are needed to fully elucidate their structure-activity relationships and therapeutic potential. The continued investigation into these versatile compounds is warranted to unlock their full potential in drug discovery and development.

References

A Comparative Analysis of 1-(2-Furfurylthio)propanone and Other Thiol Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thiol compound 1-(2-Furfurylthio)propanone against other well-characterized thiol compounds—Glutathione, N-Acetylcysteine, and Cysteamine—in the context of their performance in various biological assays. Due to the limited publicly available data on the biological activity of this compound, this comparison incorporates data from structurally related furan derivatives to provide a foundational understanding of its potential biological profile.

Introduction to Thiol Compounds in Biological Systems

Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, are pivotal players in cellular physiology and pharmacology. Their chemical reactivity, particularly the ability of the sulfur atom to undergo oxidation-reduction reactions, underpins their diverse biological functions. These functions range from antioxidant defense and detoxification to the modulation of protein function and signaling pathways. This guide will delve into the comparative performance of this compound and other key thiols in antioxidant, anti-inflammatory, and cytotoxicity assays.

Comparative Data Presentation

The following tables summarize the available and inferred biological activities of this compound in comparison to established thiol compounds and other furan derivatives.

Table 1: Comparison of Antioxidant Activity

CompoundAssay TypeIC50 / ActivityReference
This compound -Data not available-
Furan Derivatives (General)DPPH Radical ScavengingModerate to high activity reported for various derivatives.[1][1]
Hydroxyl Radical ScavengingEffective scavenging by furan fatty acids.[1][1]
Glutathione (GSH) DPPH Radical ScavengingHigh activity.[2][2]
ABTS Radical ScavengingHigh activity.[3][3]
Photochemiluminescence (PCL)Highest activity among tested thiols.[2][2]
N-Acetylcysteine (NAC) DPPH Radical ScavengingModerate activity.[4][4]
ABTS Radical ScavengingModerate activity.[4][4]
Cellular Glutathione AssayIncreases intracellular GSH levels.[4][4]
Cysteamine Thiol Reactivity AssayHigh reactivity with electrophiles.[5][5]

Table 2: Comparison of Anti-inflammatory Activity

CompoundCell Line / ModelKey FindingsReference
This compound -Data not available-
Furan Derivatives (General)LPS-stimulated RAW 264.7 macrophagesInhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production.[6][6]
Suppression of MAPK and NF-κB signaling pathways.[6][6]
Glutathione (GSH) VariousModulates inflammatory responses through redox regulation.[7]
N-Acetylcysteine (NAC) VariousReduces inflammatory cytokine production.[7][7]
Cysteamine In vivo (hamster model)Decreased lung neutrophilic inflammation and alveolar hemorrhage.[8]

Table 3: Comparison of Cytotoxicity

CompoundCell LineIC50Reference
This compound -Data not available-
Furan Derivatives (General)MCF-7 (Breast Cancer)IC50 values in the low micromolar range for some derivatives.[9][10][9][10]
HepG2 (Liver Cancer)Moderate to potent activity reported for various derivatives.[11][12][11][12]
A549 (Lung Cancer)Potent activity for some furopyrimidine derivatives.[12][12]
Glutathione (GSH) VariousGenerally low cytotoxicity; involved in detoxification.
N-Acetylcysteine (NAC) VariousLow toxicity.[13][13]
Cysteamine VariousUsed therapeutically; cytotoxicity is dose-dependent.[8][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the test compound in a suitable solvent.

    • In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.[4]

  • Protocol:

    • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at 734 nm.

    • Add the test compound at various concentrations to the ABTS•+ solution.

    • Incubate at room temperature for a set time.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Assays

1. Measurement of Nitric Oxide (NO) Production in Macrophages

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6]

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

2. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

  • Principle: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or biological fluids can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add cell culture supernatants or standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate and wash the plate again.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength.

    • Calculate the cytokine concentration based on a standard curve.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the biological evaluation of thiol compounds.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Test Compounds Test Compounds Antioxidant Assays Antioxidant Assays Test Compounds->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays Test Compounds->Anti-inflammatory Assays Cytotoxicity Assays Cytotoxicity Assays Test Compounds->Cytotoxicity Assays Cell Culture Cell Culture Cell Culture->Anti-inflammatory Assays Cell Culture->Cytotoxicity Assays IC50 Determination IC50 Determination Antioxidant Assays->IC50 Determination Anti-inflammatory Assays->IC50 Determination Cytotoxicity Assays->IC50 Determination Statistical Analysis Statistical Analysis IC50 Determination->Statistical Analysis Comparative Evaluation Comparative Evaluation Statistical Analysis->Comparative Evaluation

Caption: A generalized experimental workflow for the biological evaluation of thiol compounds.

nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to IkB_p->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Thiol Thiol Compounds (e.g., Furan Derivatives) Thiol->IKK Inhibits Thiol->NFkB May inhibit translocation

Caption: The NF-κB signaling pathway and potential points of inhibition by thiol compounds.

Conclusion

While this compound is an established flavoring agent, its biological activities remain largely unexplored in publicly accessible literature. Based on the known antioxidant, anti-inflammatory, and cytotoxic properties of other furan-containing compounds, it is plausible that this compound may exhibit similar effects. However, without direct experimental evidence, this remains speculative.

In contrast, glutathione, N-acetylcysteine, and cysteamine are extensively studied thiol compounds with well-documented roles in cellular redox homeostasis and demonstrated efficacy in various biological assays. They serve as important benchmarks for the evaluation of novel thiol-containing molecules.

Further research, including direct head-to-head comparative studies employing the standardized assays outlined in this guide, is necessary to elucidate the specific biological profile of this compound and determine its potential for therapeutic applications.

References

Spectroscopic Characterization of 1-(2-Furfurylthio)propanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 1-(2-furfurylthio)propanone and its derivatives. Due to the limited availability of published experimental data for this compound, this guide leverages data from structurally similar compounds, namely furfuryl methyl sulfide and S-furfuryl thioacetate, to predict and benchmark its spectroscopic properties. This guide is intended to aid in the identification, characterization, and structural elucidation of this class of compounds.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted and comparative spectroscopic data for this compound based on the analysis of its structural analogues.

Table 1: Predicted ¹H NMR Data for this compound and Comparative Data for its Analogues in CDCl₃
Assignment Predicted Chemical Shift (ppm) for this compound Furfuryl Methyl Sulfide (ppm) [1]S-Furfuryl Thioacetate (ppm)
H-5 (furan)~7.357.33 - 7.36~7.3
H-3 (furan)~6.306.29~6.3
H-4 (furan)~6.206.17 - 6.19~6.2
-S-CH₂- (furfuryl)~3.803.67~4.1
-S-CH₂- (propanone)~3.30--
-C(O)-CH₃~2.20-2.35
Table 2: Predicted ¹³C NMR Data for this compound and Comparative Data for its Analogues in CDCl₃
Assignment Predicted Chemical Shift (ppm) for this compound Furfuryl Methyl Sulfide (ppm) [1]S-Furfuryl Thioacetate (ppm)
C=O (ketone)~205-~195 (thioester)
C-2 (furan)~151151.75~150
C-5 (furan)~142142.05~142
C-3 (furan)~110110.34~110
C-4 (furan)~108107.33~108
-S-CH₂- (furfuryl)~3030.34~29
-S-CH₂- (propanone)~40--
-C(O)-CH₃~30-~30
Table 3: Predicted IR Absorption Bands for this compound
Functional Group Predicted Wavenumber (cm⁻¹) Characteristic Absorptions in Analogues
C=O (ketone)1715 - 1725 (strong)Thioester C=O in S-furfuryl thioacetate: ~1690 cm⁻¹
C-H (furan ring)3100 - 3150 (medium)Present in furan derivatives
C=C (furan ring)1500 - 1600 (variable)Present in furan derivatives
C-O-C (furan ring)1000 - 1100 (strong)Present in furan derivatives
C-H (alkyl)2850 - 3000 (medium)Present in analogues with alkyl groups
C-S600 - 800 (weak)Characteristic of thioethers
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/z Predicted Fragment Observed in Analogues
170[M]⁺Furfuryl methyl sulfide M⁺ at 128[1]. S-furfuryl thioacetate M⁺ at 156.[2][3]
81[C₅H₅O]⁺ (furfuryl cation)Prominent peak in both analogues.[1][2][3]
127[M - CH₃CO]⁺-
43[CH₃CO]⁺Prominent peak in S-furfuryl thioacetate.[2][3]
97[M - C₃H₅O]⁺-
Table 5: Predicted UV-Vis Absorption for this compound
Transition Predicted λmax (nm) Notes
π → π~220The furan ring is the primary chromophore.
n → σ~240-260Contribution from the thioether linkage.
n → π*>280 (weak)Contribution from the ketone carbonyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean KBr plates or empty ATR crystal prior to running the sample.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS, which provides reproducible fragmentation patterns for library matching.

  • Mass Analysis: Analyze the generated ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of 200-400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Processing: The instrument software will generate a plot of absorbance versus wavelength.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting synthesis Synthesis & Purification of Derivative dissolution Dissolution in Appropriate Solvents synthesis->dissolution nmr NMR (¹H, ¹³C) dissolution->nmr ir FTIR dissolution->ir ms Mass Spec dissolution->ms uv UV-Vis dissolution->uv structure Structural Elucidation nmr->structure ir->structure ms->structure uv->structure comparison Comparison with Analogues & Databases structure->comparison guide Publish Comparison Guide comparison->guide

Caption: Workflow for the spectroscopic characterization of novel compounds.

References

Establishing a Reference Standard for 1-(2-Furfurylthio)propanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a well-characterized reference standard for 1-(2-Furfurylthio)propanone, a key flavor and fragrance compound. In the absence of a commercially available, certified reference standard, establishing an in-house standard is crucial for ensuring the accuracy and reproducibility of analytical data in research, development, and quality control. This document outlines the synthesis, purification, and rigorous characterization of this compound and compares its performance attributes to less characterized alternatives.

Introduction to this compound and the Need for a Reference Standard

This compound, also known as furfurylthioacetone, is a volatile organic compound with a characteristic roasted coffee and meaty aroma.[1][2] It is a significant component in the flavor profile of various food products and is used as a flavoring agent in the food industry.[3] Accurate quantification and identification of this compound are essential for quality control, formulation development, and regulatory compliance. A well-characterized reference standard is the cornerstone of any analytical method, providing a benchmark against which samples of unknown concentration and purity can be compared.[4][5]

This guide will detail the necessary steps to create and validate an in-house reference standard for this compound, ensuring its identity, purity, and stability.

Synthesis and Purification of this compound

A robust reference standard begins with the synthesis of the target compound with high purity. A common and effective method for the synthesis of this compound is the nucleophilic substitution reaction between furfuryl mercaptan and chloroacetone.

Synthesis Protocol: S-Alkylation of Furfuryl Mercaptan

This protocol describes the synthesis of this compound via the reaction of 2-furfuryl mercaptan with chloroacetone in the presence of a base.

Materials:

  • 2-Furfuryl mercaptan (98% purity)

  • Chloroacetone (95% purity)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furfuryl mercaptan (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.

  • Slowly add chloroacetone (1.1 equivalents) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude product is critical to achieving the high purity required for a reference standard. A combination of column chromatography and, if necessary, recrystallization is recommended.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column in hexane.

    • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Recrystallization (if necessary for solid impurities):

While this compound is a liquid at room temperature, recrystallization can be effective for removing solid impurities at low temperatures.

  • Solvent System: A mixture of a solvent in which the compound is soluble (e.g., a minimal amount of warm diethyl ether or dichloromethane) and a non-solvent in which it is insoluble (e.g., cold hexane).

  • Procedure:

    • Dissolve the purified oil in a minimum amount of the warm solvent.

    • Slowly add the cold non-solvent until slight turbidity is observed.

    • Cool the mixture slowly to induce crystallization of any solid impurities.

    • Filter the cold solution to remove the impurities.

    • Carefully evaporate the solvent from the filtrate to recover the purified liquid product.

Characterization and Purity Assessment

Once synthesized and purified, the candidate reference standard must be rigorously characterized to confirm its identity and determine its purity. A combination of spectroscopic and chromatographic techniques should be employed.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons in the molecule. The expected chemical shifts and coupling constants for this compound should be observed.

  • ¹³C NMR: Provides information on the number and type of carbon atoms. The expected chemical shifts for the carbonyl, furan, and aliphatic carbons should be present.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include the C=O stretch of the ketone, C-S stretching, and characteristic peaks for the furan ring.

Mass Spectrometry (MS):

  • MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak corresponding to the molecular weight of this compound (170.23 g/mol ) should be observed.[6]

Purity Determination

High-Performance Liquid Chromatography (HPLC):

  • HPLC is a powerful technique for assessing the purity of non-volatile compounds and for identifying non-volatile impurities.[7] A high-purity reference standard should exhibit a single major peak.

  • Purity Calculation: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS is ideal for analyzing volatile compounds like this compound and is highly effective for detecting volatile impurities.[8]

  • Purity Calculation: Similar to HPLC, the purity can be determined from the area percentage of the main peak in the total ion chromatogram (TIC).

Comparison with Alternatives

The performance of the newly established in-house reference standard should be compared against other potential materials that might be used in its absence.

Table 1: Comparison of Reference Standard Alternatives for this compound

FeatureIn-House Synthesized & Characterized Reference StandardHigh-Purity Commercial GradeStructurally Related Certified Reference Material (CRM)
Identity Confirmation Fully confirmed by ¹H NMR, ¹³C NMR, IR, and MS.Assumed based on supplier's specification sheet; full data often unavailable.Fully confirmed for the specified related compound, not this compound.
Purity Accurately determined by HPLC and GC-MS (typically >99.5%).Stated purity (e.g., >98%), but the nature and quantity of impurities are often unknown.Certified purity for the specified related compound.
Traceability Traceable to the characterization data generated in-house.Limited traceability, dependent on the supplier's quality system.Traceable to national or international standards (e.g., NIST).
Suitability for Quantitative Analysis HighModerate; potential for inaccurate results due to uncharacterized impurities.Low; can only be used for qualitative comparison or as a rough quantitative estimate.
Cost High initial investment in synthesis and characterization.Lower initial purchase cost.Varies depending on the CRM.
Regulatory Acceptance High, provided the characterization is thorough and well-documented.Low to moderate, may not be acceptable for GMP/GLP applications.Not applicable for direct quantification of this compound.

Experimental Protocols for Characterization

Detailed methodologies are crucial for the reproducibility and validation of the reference standard.

NMR Spectroscopy Protocol
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of CDCl₃.

  • ¹H NMR Parameters: 16 scans, 30° pulse angle, 2s relaxation delay.

  • ¹³C NMR Parameters: 1024 scans, 30° pulse angle, 2s relaxation delay, proton-decoupled.

FTIR Spectroscopy Protocol
  • Instrument: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

GC-MS Protocol
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

HPLC Protocol
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Workflow for Establishing the Reference Standard

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_final Finalization start Starting Materials (Furfuryl Mercaptan, Chloroacetone) synthesis S-Alkylation Reaction start->synthesis crude_product Crude Product synthesis->crude_product purification Column Chromatography crude_product->purification pure_product Purified this compound purification->pure_product identity Identity Confirmation pure_product->identity purity Purity Assessment pure_product->purity nmr NMR (1H, 13C) identity->nmr ir FTIR identity->ir ms Mass Spectrometry identity->ms hplc HPLC purity->hplc gcms GC-MS purity->gcms documentation Documentation (Certificate of Analysis) nmr->documentation ir->documentation ms->documentation hplc->documentation gcms->documentation storage Storage & Stability Monitoring documentation->storage

Caption: Workflow for the synthesis, purification, and characterization of a this compound reference standard.

Decision Tree for Analytical Method Selection

G cluster_identity Identity Confirmation cluster_purity Purity Assessment start Analytical Goal structure Structural Elucidation start->structure Confirm Structure functional_groups Functional Group Analysis start->functional_groups Identify Functional Groups molecular_weight Molecular Weight Determination start->molecular_weight Determine Mol. Weight volatile_impurities Volatile Impurities? start->volatile_impurities Quantify Purity nonvolatile_impurities Non-Volatile Impurities? start->nonvolatile_impurities Quantify Purity nmr_id NMR (1H, 13C) structure->nmr_id ir_id FTIR functional_groups->ir_id ms_id Mass Spectrometry molecular_weight->ms_id gcms_purity GC-MS volatile_impurities->gcms_purity hplc_purity HPLC nonvolatile_impurities->hplc_purity

Caption: Decision tree for selecting the appropriate analytical method for the characterization of this compound.

Conclusion

Establishing a well-characterized in-house reference standard for this compound is a critical step for any laboratory working with this important flavor compound. While requiring an initial investment in synthesis and analytical resources, the benefits of having a reliable and fully documented standard far outweigh the risks and uncertainties associated with using uncharacterized materials. By following the protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of their analytical results, leading to more robust and reproducible scientific outcomes.

References

Cross-Validation of Analytical Techniques for 1-(2-Furfurylthio)propanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile flavor and aroma compounds is paramount for quality control, stability testing, and sensory analysis. 1-(2-Furfurylthio)propanone, a key aroma compound with characteristic roasted coffee and meaty notes, presents unique analytical challenges due to its volatility and sulfur-containing nature.[1][2] This guide provides an objective comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on experimental data for structurally similar furan derivatives and volatile thiols, providing a robust framework for method selection and development.

Quantitative Method Performance

The selection of an analytical method is critically dependent on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. The following table summarizes typical performance data for GC-MS and HPLC methods based on the analysis of analogous furan derivatives and volatile thiols.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.001 - 0.225 ng/g[1]0.11 - 0.76 µg/mL[1]
Limit of Quantification (LOQ) 0.003 - 0.675 ng/g[1]0.35 - 2.55 µg/mL[1]
Linearity (Correlation Coefficient) > 0.995[1]> 0.999[3]
Recovery 76 - 117%[1]≥ 89.9%[1]
Precision (RSD%) Intra-day: 1 - 16%, Inter-day: 4 - 20%[1]Intra- and Inter-day: ≤ 4.5%[1]

Experimental Methodologies

Detailed and validated experimental protocols are essential for achieving reproducible and reliable analytical results. The following sections outline representative methodologies for the analysis of this compound using GC-MS and HPLC, adapted from established methods for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1][4]

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Accurately weigh 1 to 5 grams of the homogenized sample into a suitable headspace vial.

  • Add a saturated sodium chloride (NaCl) solution to the sample to improve the release of volatile compounds.

  • Seal the vial and equilibrate the sample at a controlled temperature (e.g., 35°C) for a defined period (e.g., 15 minutes) with agitation.[1]

  • Expose a conditioned SPME fiber (e.g., CAR/PDMS) to the headspace of the vial for a specific time (e.g., 15 minutes) to allow for the adsorption of the analyte.[1][5]

  • Retract the fiber and proceed immediately to GC-MS injection.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode for a defined time (e.g., 1 minute) at a temperature of 250°C.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 81, 97, 128, 170).

High-Performance Liquid Chromatography (HPLC)

HPLC offers a robust alternative for the analysis of this compound, particularly for samples that may not be suitable for direct GC analysis or when derivatization is employed to enhance detection.[3][6]

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent such as acetonitrile or methanol.

  • For enhanced UV detection and stability, derivatization of the thiol group can be performed. A common derivatizing agent for thiols is 4,4'-dithiodipyridine (DTDP).[6][7]

  • Mix the sample extract with a solution of DTDP in a suitable buffer and allow the reaction to proceed at a controlled temperature and time.

  • Filter the derivatized sample through a 0.45 µm syringe filter prior to injection.

HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 25°C.

  • Detection: DAD monitoring at a wavelength determined by the UV absorbance maximum of the derivatized analyte (e.g., around 280-350 nm).[8]

Experimental Workflows

To visualize the logical flow of each analytical technique, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Weighing Weighing Sample->Weighing Addition Addition of NaCl Solution Weighing->Addition Equilibration Headspace Equilibration Addition->Equilibration SPME SPME Adsorption Equilibration->SPME Injection SPME Desorption & GC Injection SPME->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Mass Spectra) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification Report Final Report Quantification->Report

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., with DTDP) Extraction->Derivatization Filtration Sample Filtration Derivatization->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection Separation->Detection Identification Compound Identification (Retention Time & UV Spectra) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification Report Final Report Quantification->Report

HPLC Experimental Workflow

Conclusion

Both GC-MS and HPLC are powerful and viable techniques for the analysis of this compound. GC-MS offers superior sensitivity, making it the preferred method for trace-level analysis in complex matrices.[1] HPLC, particularly when coupled with derivatization, provides a robust and reliable alternative, especially for samples that may degrade under the thermal conditions of GC.[3] The choice of method should be carefully considered based on the specific analytical needs, including the required limits of detection, the nature of the sample matrix, and the instrumentation available. For comprehensive cross-validation, it is recommended to analyze samples using both techniques to ensure the accuracy and reliability of the quantitative results.

References

Author: BenchChem Technical Support Team. Date: December 2025

The furan nucleus is a fundamental component in a multitude of biologically active compounds, with derivatives exhibiting a wide range of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and antifungal properties.[1][2] The inclusion of a thioether linkage, as seen in 1-(2-Furfurylthio)propanone, can further modulate this activity. This guide synthesizes available data on related furanones, thioethers, and other furan derivatives to project the potential bioactivity of this compound.

Structural Relationship of Compared Molecules

The following diagram illustrates the structural relationship between the target molecule, this compound, and the classes of related compounds for which biological efficacy data is available. This visualization helps in understanding the structure-activity relationships discussed in this guide.

Structural_Relationships This compound This compound Furanones Furanones This compound->Furanones Related Backbone Thioethers Thioethers This compound->Thioethers Contains Thioether Linkage Furan Derivatives Furan Derivatives This compound->Furan Derivatives Contains Furan Moiety Experimental_Workflow cluster_0 In vitro Screening cluster_1 Data Analysis cluster_2 Lead Optimization A Compound Synthesis and Purification B Antimicrobial Assays (MIC/MBC) A->B C Anti-inflammatory Assays (COX/LOX Inhibition) A->C D Cytotoxicity Assays A->D E Determine IC50/MIC Values B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Identify Lead Compounds F->G H Further In vivo Testing G->H Research_Pathway A Synthesis of This compound B In vitro Screening (Antimicrobial & Anti-inflammatory) A->B C Activity Confirmed? B->C D Lead Compound Identification C->D Yes H No Significant Activity C->H No E Structure-Activity Relationship (SAR) Studies D->E G In vivo Efficacy and Toxicity Studies D->G F Optimization of Chemical Structure E->F F->B

References

Benchmarking 1-(2-Furfurylthio)propanone: An Analysis of Available Data for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in performance data for 1-(2-Furfurylthio)propanone in specific research and drug development applications. While its chemical structure, featuring both a furan ring and a thioether linkage, suggests potential for biological activity, the compound is predominantly characterized and utilized as a flavoring agent. This guide summarizes the available physical and chemical properties and explores the broader context of its structural motifs in medicinal chemistry, highlighting the current lack of specific performance benchmarks.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid known for its characteristic roasted, meaty, and coffee-like aroma.[1] Its fundamental properties are well-documented and summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀O₂S[2][3]
Molecular Weight 170.23 g/mol [2]
CAS Number 58066-86-7[2][3][4]
Appearance Colorless to pale yellow clear liquid[1]
Odor Profile Roasted, meaty, coffee, sulfurous[2]
Specific Gravity 1.146 - 1.154 @ 25°C[1][4]
Refractive Index 1.525 - 1.531 @ 20°C[1][4]
Boiling Point 281 - 282 °C @ 760 mmHg[4]
Flash Point 98.89 °C (210 °F)[1][4]
Solubility Insoluble in water; Soluble in alcohol[1][5]

Context in Drug Discovery and Development

While specific biological activity data for this compound is absent from the current body of scientific literature, the structural components of the molecule, the furan ring and the thioether group, are recognized as important pharmacophores in medicinal chemistry.

The Role of the Furan Moiety

The furan nucleus is a prevalent scaffold in a multitude of clinically approved drugs and investigational compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing biological activity. Furan derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, nitrofurantoin, an antibiotic containing a nitrofuran ring, is used to treat urinary tract infections. The furan ring's ability to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, is crucial for its binding to target receptors.

Significance of the Thioether Linkage

Thioether-containing compounds also represent a significant class of molecules in drug discovery. The thioether group can participate in interactions with biological targets and influence a compound's metabolic stability. Numerous drugs across different therapeutic areas contain a thioether linkage. For example, some thioether derivatives have been investigated for their potential as anticancer agents.

Hypothetical Experimental Workflow for Performance Evaluation

In the absence of existing data, a hypothetical workflow for benchmarking the performance of this compound in a potential application, such as an antimicrobial agent, would involve several key stages. This workflow is presented for illustrative purposes to guide future research.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Synthesis Initial Screening Initial Screening MIC Determination MIC Determination Initial Screening->MIC Determination Hit Identification Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Benchmark Comparison Benchmark Comparison Cytotoxicity Assay->Benchmark Comparison Mechanism of Action Studies Mechanism of Action Studies Benchmark Comparison->Mechanism of Action Studies Performance Report Performance Report Mechanism of Action Studies->Performance Report

Figure 1: A generalized workflow for the initial evaluation and benchmarking of a novel compound for antimicrobial activity.

Experimental Protocols

A detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria would be a crucial first step.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Currently, there is a notable absence of published data to support the use of this compound in any specific application within the fields of research, science, or drug development beyond its role as a flavoring agent. To establish its potential in other areas, rigorous scientific investigation is required. Future research should focus on systematic in vitro screening against a variety of biological targets to identify any potential therapeutic activities. Should any promising "hits" be discovered, subsequent studies would be necessary to determine the mechanism of action, establish a structure-activity relationship, and benchmark its performance against existing standards. Without such foundational research, any discussion of its performance in specific applications remains purely speculative.

References

Safety Operating Guide

Proper Disposal of 1-(2-Furfurylthio)propanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research and development facilities. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(2-Furfurylthio)propanone (CAS No. 58066-86-7), a compound also known as (Furfurylthio)acetone. While this chemical is not classified as hazardous under the Globally Harmonized System (GHS) by a majority of suppliers, it is imperative to follow standard laboratory chemical waste procedures to minimize environmental impact and ensure workplace safety.[1][2]

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of any vapors.

II. Disposal of Unused or Waste this compound

Unused or waste this compound should be disposed of as chemical waste. Do not pour this chemical down the drain or dispose of it with general trash.

Step-by-Step Disposal Procedure:

  • Container Selection: Obtain a designated and compatible chemical waste container. The container should be made of a material suitable for organic solvents and have a secure, leak-proof cap.

  • Labeling: Clearly label the waste container with the following information:

    • "Waste: this compound"

    • "CAS No. 58066-86-7"

    • The date the waste was first added to the container.

    • An appropriate hazard diamond, even if the GHS classification is not universally applied, as a best practice.

  • Transfer: Carefully transfer the waste this compound into the labeled container. Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% of its capacity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents, and sources of heat or ignition. Although this compound has a high flash point of 98.89°C (210.00°F), it is still prudent to store it away from heat sources.[2][3]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

III. Decontamination and Disposal of Empty Containers

Properly decontaminating and disposing of empty containers that held this compound is crucial to prevent the release of residual chemicals into the environment.

Step-by-Step Container Decontamination and Disposal:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent. Acetone is a common and effective choice for rinsing containers that have held organic compounds.

    • Collect the rinsate (the rinse solvent now containing residual this compound) in the designated chemical waste container described in Section II.

  • Label Defacement: Once the container is thoroughly rinsed and dry, completely remove or deface the original chemical label to prevent any confusion.

  • Final Disposal:

    • Glass Containers: Rinsed and dried glass containers can typically be disposed of in a designated glass recycling bin or as instructed by your facility's waste management plan.

    • Plastic Containers: Check with your EHS office for specific instructions on recycling or disposing of decontaminated plastic chemical containers.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone) and a detergent solution. Collect all cleaning materials for disposal as chemical waste.

  • Reporting: Report the spill to your supervisor and EHS office, following your institution's established protocols.

Quantitative Data Summary

PropertyValueReference
CAS Number 58066-86-7[4]
Molecular Formula C8H10O2S[1]
Molecular Weight 170.23 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 281.00 to 282.00 °C @ 760.00 mm Hg[2]
Flash Point 98.89 °C (210.00 °F) TCC[2][3]
Specific Gravity 1.14600 to 1.15400 @ 25.00 °C[2]
Water Solubility 9870 mg/L @ 25 °C (estimated)[2]

Experimental Workflow and Decision Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated containers.

G cluster_start Start cluster_waste Waste Type cluster_liquid Liquid Waste cluster_container Empty Container start Disposal of This compound waste_type Identify Waste Type start->waste_type liquid_waste Unused/Waste Chemical waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in Labeled, Compatible Waste Container liquid_waste->collect_liquid store_liquid Store in Designated Waste Area collect_liquid->store_liquid dispose_liquid Dispose via EHS/ Licensed Contractor store_liquid->dispose_liquid rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate collect_rinsate->collect_liquid Add to liquid waste deface Deface Original Label collect_rinsate->deface dispose_container Dispose of Container per Institutional Guidelines deface->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Furfurylthio)propanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-Furfurylthio)propanone, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

While this compound is not currently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) by a majority of notifiers, it is a sulfur-containing organic compound and should be handled with care.[1] General safety precautions for handling laboratory chemicals should always be followed.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash hazard.To protect against accidental splashes and airborne droplets.
Hand Protection Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended for handling organic sulfur compounds. Always inspect gloves for integrity before use.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or if the substance is heated, which could release volatile compounds or toxic gases like hydrogen sulfide.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

  • Preparation and Inspection:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[4]

    • Inspect all PPE for defects before donning.

  • Donning PPE:

    • Put on a lab coat, followed by safety glasses or goggles.

    • Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Chemical Handling:

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate glassware and equipment, inspecting for any cracks or defects before use.

    • When transferring the chemical, do so carefully to avoid splashing.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

    • Properly remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste contaminated with this compound, including unused chemical, contaminated consumables (e.g., pipette tips, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Inspect Work Area & Fume Hood prep2 Verify Emergency Equipment Access prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Transfer & Use Chemical handle2->handle3 handle4 Close Containers handle3->handle4 clean1 Clean Work Surface handle4->clean1 clean2 Doff & Dispose of Gloves clean1->clean2 clean3 Wash Hands clean2->clean3 disp1 Segregate Waste clean3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Contact EHS for Disposal disp3->disp4

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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1-(2-Furfurylthio)propanone
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1-(2-Furfurylthio)propanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.